Cyclobutanol, 1-ethyl-
Description
Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Chemical Research
Cyclobutane rings are foundational structural motifs in a variety of natural products, including terpenes, steroids, and fatty acids. nih.gov Despite their inherent ring strain, which makes their formation challenging, this very strain renders them highly useful in organic synthesis. baranlab.orgresearchgate.net The unique puckered structure of cyclobutanes offers advantages in medicinal chemistry, such as improved metabolic stability and binding efficiency. ru.nl Consequently, cyclobutane derivatives are increasingly investigated as isosteres for more common structural units in drug development. ru.nl The ability of the cyclobutane ring to undergo selective C-C bond cleavage and ring expansion makes it a versatile building block for complex molecular architectures. researchgate.net
Structural Peculiarities and Intrinsic Ring Strain of 1-Ethylcyclobutanol
The defining feature of 1-ethylcyclobutanol is its cyclobutane core. The ideal bond angle for sp³ hybridized carbon atoms is 109.5°, but the geometric constraints of the four-membered ring force the internal bond angles to be significantly smaller, approximately 88°. chemistrytalk.org This deviation from the ideal tetrahedral geometry results in considerable angle strain, a form of potential energy stored within the molecule. chemistrytalk.orgwikipedia.org This ring strain is a combination of angle strain and torsional strain from eclipsing interactions of hydrogen atoms on adjacent carbons. baranlab.orglibretexts.org The presence of the ethyl and hydroxyl groups on the same carbon atom further influences the molecule's conformation and reactivity. The cyclobutane ring in such substituted compounds typically adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain. baranlab.org
Historical Context and Evolution of Research on Cyclobutanol (B46151) Derivatives
The study of cyclobutane compounds dates back to the early 20th century, with the first synthesis of cyclobutane itself reported in 1907. wikipedia.orgnih.gov Early research focused on understanding the fundamental properties and reactivity of these strained ring systems. Over the decades, the development of new synthetic methodologies, such as [2+2] cycloadditions, has made a wide variety of substituted cyclobutanes, including cyclobutanol derivatives, more accessible. baranlab.orgresearchgate.net This has paved the way for exploring their applications in various fields. Initially, much of the interest in cyclobutanol derivatives was academic, centered on their unique reactivity driven by ring strain. researchgate.net More recently, research has shifted towards leveraging these properties for practical applications, particularly in medicinal chemistry and materials science. ru.nl
Current Research Frontiers and Unaddressed Challenges Pertaining to 1-Ethylcyclobutanol
Current research on 1-ethylcyclobutanol and related compounds is focused on several key areas. One major frontier is their application in medicinal chemistry, where the cyclobutane motif is being explored for its potential to improve the pharmacological profiles of drug candidates. nih.gov Studies have indicated that cyclobutanol derivatives can exhibit antimicrobial and anticancer properties. Another active area of research is the development of novel synthetic methods to access functionalized cyclobutanes with high stereoselectivity. nih.govresearchgate.net
Despite progress, challenges remain. The synthesis of complex, multi-substituted cyclobutanes can still be difficult. researchgate.net Furthermore, a deeper understanding of the metabolic pathways and potential toxicity of cyclobutane-containing compounds is necessary for their widespread use in pharmaceuticals. For 1-ethylcyclobutanol specifically, comparative studies on its catalytic behavior, thermal stability, and biological activity against its analogs are needed to fully unlock its potential applications.
Aims and Scope of Comprehensive Academic Investigation of 1-Ethylcyclobutanol
A thorough academic investigation of 1-ethylcyclobutanol aims to provide a complete picture of its chemical and physical properties, reactivity, and potential applications. This includes:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to 1-ethylcyclobutanol and its derivatives. ontosight.ai This also involves detailed characterization using modern spectroscopic techniques.
Reactivity Studies: Exploring the diverse chemical transformations of 1-ethylcyclobutanol, such as oxidation, reduction, and substitution reactions, to understand the influence of the cyclobutane ring and its substituents on reactivity.
Computational Analysis: Employing computational chemistry to model the structure, conformation, and electronic properties of 1-ethylcyclobutanol, providing insights into its ring strain and reactivity. guidechem.com
Thermodynamic and Kinetic Studies: Quantifying the thermodynamic stability and kinetic parameters of reactions involving 1-ethylcyclobutanol to better predict its behavior under various conditions. researchgate.net
By addressing these areas, a comprehensive investigation can establish a solid foundation for the future development and application of this intriguing molecule.
Physicochemical Properties of Cyclobutanol, 1-ethyl-
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol nih.gov |
| CAS Number | 84256-19-9 chemnet.com |
| Boiling Point | 129°C at 760 mmHg chemnet.com |
| Density | 0.963 g/cm³ chemnet.com |
| Flash Point | 43.2°C chemnet.com |
| Refractive Index | 1.474 chemnet.com |
| Vapor Pressure | 4.68 mmHg at 25°C chemnet.com |
Spectroscopic Data of Cyclobutanol, 1-ethyl-
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the cyclobutane ring protons. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the four carbons of the cyclobutane ring, including the hydroxyl-bearing carbon. |
| IR Spectroscopy | A broad absorption band characteristic of the O-H stretching of the alcohol group, and C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXBPTKCIMXYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233202 | |
| Record name | Cyclobutanol, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84256-19-9, 20434-30-4 | |
| Record name | Cyclobutanol, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanol, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Ethylcyclobutanol
Stereoselective and Enantioselective Synthesis Strategies
The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For a molecule like 1-ethylcyclobutanol, which possesses a chiral center at the carbinol carbon, the development of synthetic routes that can selectively produce one enantiomer over the other is of significant interest.
Asymmetric Reduction Protocols for Precursor Cyclobutanones
A primary strategy for the enantioselective synthesis of 1-ethylcyclobutanol would involve the asymmetric reduction of its corresponding prochiral ketone precursor, 1-ethylcyclobutanone. This approach relies on the use of chiral reducing agents or catalyst systems to control the facial selectivity of hydride delivery to the carbonyl group.
Oxazaborolidines (Corey-Bakshi-Shibata or CBS Catalysts): The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. The catalyst, an oxazaborolidine, is typically derived from a chiral amino alcohol, such as (S)-prolinol. In the presence of a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex), the CBS catalyst coordinates to the carbonyl oxygen, directing the hydride attack to one face of the ketone.
For the synthesis of 1-ethylcyclobutanol, one would envision the reaction of 1-ethylcyclobutanone with a borane source in the presence of a catalytic amount of an appropriate CBS reagent. The choice of the (R)- or (S)-enantiomer of the catalyst would determine whether the (R)- or (S)-1-ethylcyclobutanol is obtained.
Ts-DENEB: Another effective catalyst system for the asymmetric reduction of ketones involves chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DENEB), in combination with a ruthenium catalyst. This system is often employed in asymmetric transfer hydrogenation reactions, using a hydrogen source like formic acid or isopropanol. The chiral ligand environment around the ruthenium center dictates the stereochemical outcome of the reduction. While specific application to 1-ethylcyclobutanone is not documented, its success with other challenging ketone substrates suggests its potential.
The enantioselectivity of these catalytic reductions is highly dependent on the structure of the chiral ligand. For oxazaborolidine catalysts, modifications to the amino alcohol precursor can significantly impact the steric and electronic properties of the catalyst, thereby influencing the enantiomeric excess (ee) of the product. Key areas of modification include the substituents on the pyrrolidine (B122466) ring and the aryl groups attached to the carbinol center.
While asymmetric reduction methods are broadly applicable, their success can be substrate-dependent. The steric and electronic properties of the ketone influence its interaction with the chiral catalyst. For 1-ethylcyclobutanone, the relatively small and strained cyclobutyl ring, along with the ethyl group, would present a unique steric environment.
A potential limitation could be achieving high enantioselectivity due to the relatively small difference in steric bulk between the two sides of the carbonyl group within the cyclobutane (B1203170) ring. The flexibility of the four-membered ring could also impact the pre-organization of the substrate-catalyst complex, which is crucial for high levels of stereocontrol. Extensive screening of catalysts, ligands, and reaction conditions would likely be necessary to achieve high ee values for 1-ethylcyclobutanol.
Diastereoselective Synthesis via Directed Additions
An alternative approach to stereocontrol involves diastereoselective reactions. If a chiral auxiliary is present on the cyclobutane ring of the precursor, it can direct the addition of a nucleophile to the carbonyl group from a specific face. For instance, a chiral ester or amide group at a different position on the cyclobutane ring could chelate to a metal cation of an organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium), directing the addition of the ethyl group from the same face as the auxiliary. Subsequent removal of the chiral auxiliary would yield enantioenriched 1-ethylcyclobutanol.
This strategy relies on the ability to install and remove the chiral auxiliary efficiently and without racemization. The conformational constraints of the cyclobutane ring could enhance the diastereoselectivity of such directed additions.
Enantiomeric Excess Determination and Optimization Methodologies
A critical aspect of any asymmetric synthesis is the accurate determination of the enantiomeric excess of the product. For 1-ethylcyclobutanol, the most common methods would involve chiral chromatography or NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. A sample of the synthesized 1-ethylcyclobutanol would be passed through an HPLC column containing a chiral stationary phase. The two enantiomers would interact differently with the chiral environment of the column, leading to different retention times. By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers, and thus the ee, can be accurately calculated.
NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent (e.g., a lanthanide complex), the enantiomers of 1-ethylcyclobutanol would form diastereomeric complexes, leading to the separation of corresponding signals in the NMR spectrum. Alternatively, the alcohol can be derivatized with a chiral agent (e.g., Mosher's acid chloride) to form diastereomeric esters. The non-equivalent protons or carbons in these diastereomers would exhibit distinct signals in the NMR spectrum, allowing for their quantification and the determination of the ee.
Optimization of the enantiomeric excess would involve a systematic variation of reaction parameters such as the choice of chiral catalyst or ligand, the solvent, the temperature, and the nature of the reducing agent or organometallic reagent. A design of experiments (DoE) approach could be employed to efficiently screen these variables and identify the optimal conditions for the stereoselective synthesis of 1-ethylcyclobutanol.
Absolute Configuration Assignment in Chiral Synthesis
The synthesis of enantiomerically pure 1-ethylcyclobutanol necessitates reliable methods for the assignment of its absolute configuration. In chiral synthesis, where a single enantiomer is selectively produced, determining the three-dimensional arrangement of atoms at the stereocenter is a critical step. nih.gov While specific studies on 1-ethylcyclobutanol are not prevalent, the absolute configuration of chiral alcohols is generally determined using a combination of spectroscopic techniques and chemical correlation.
One of the most powerful techniques is X-ray crystallography of a crystalline derivative. By converting the chiral alcohol into a crystalline solid, such as a derivative with a known chiral auxiliary, the precise spatial arrangement of its atoms can be determined. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents, can also be employed to differentiate between enantiomers and, in some cases, assign the absolute configuration by comparing the observed data with that of known standards.
The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to assigning the (R) or (S) configuration to a chiral center. youtube.comlibretexts.orgyoutube.com The four groups attached to the stereocenter are ranked based on atomic number. For 1-ethylcyclobutanol, the stereocenter is the carbon atom bonded to the hydroxyl group. The priority of the substituents would be assigned as follows:
-OH (highest atomic number of the directly attached atom)
-CH2CH3 (ethyl group)
-CH2- (of the cyclobutane ring)
-CH2- (of the cyclobutane ring)
Further differentiation of the two methylene (B1212753) groups within the cyclobutane ring would be necessary based on the substitution pattern of the entire ring to assign a definitive R/S configuration.
Table 1: Methods for Absolute Configuration Assignment
| Method | Description | Application to 1-Ethylcyclobutanol |
| X-ray Crystallography | Determines the three-dimensional structure of a crystalline derivative. | Requires formation of a suitable crystalline derivative of 1-ethylcyclobutanol. |
| NMR Spectroscopy | Uses chiral solvating or derivatizing agents to induce diastereomeric environments that can be distinguished by NMR. | Can be used to determine enantiomeric excess and potentially assign configuration by comparison to standards. |
| Chemical Correlation | Chemically transforms the molecule to a compound of known absolute configuration without affecting the stereocenter. | A synthetic route could be devised to relate chiral 1-ethylcyclobutanol to a known chiral compound. |
Catalytic Approaches for Selective Functionalization of the Cyclobutane Ring
The development of catalytic methods for the selective functionalization of C-H bonds has revolutionized organic synthesis. These approaches offer a more atom-economical and efficient alternative to traditional pre-functionalization strategies.
Transition metal catalysts, particularly those based on rhodium and palladium, have shown significant promise in the C-H functionalization of cyclobutanes. researchgate.netresearchgate.netnih.gov These catalysts can selectively activate specific C-H bonds, allowing for the introduction of new functional groups.
While direct ortho-arylation of the ethyl group in 1-ethylcyclobutanol has not been specifically reported, related methodologies suggest its feasibility. Directed C-H activation strategies, where a directing group on the substrate coordinates to the metal catalyst and positions it for selective C-H cleavage, are well-established. For example, palladium-catalyzed ortho-arylation of alkyl groups has been achieved using directing groups. nih.gov In the context of 1-ethylcyclobutanol, the hydroxyl group could potentially serve as a directing group, although this would likely direct functionalization to the cyclobutane ring itself. A more plausible strategy would involve the temporary installation of a directing group to facilitate the desired ortho-arylation of the ethyl group.
Achieving chemo- and regioselectivity in the functionalization of a molecule with multiple reactive sites is a significant challenge. For 1-ethylcyclobutanol, potential sites for functionalization include the C-H bonds of the ethyl group and the various C-H bonds of the cyclobutane ring. Catalyst and ligand design are critical for controlling the selectivity of these reactions. nih.gov For instance, rhodium(II) catalysts have been shown to exhibit remarkable regioselectivity in the C-H functionalization of substituted cyclobutanes, with the outcome being dependent on the specific catalyst used. nih.gov This catalyst-controlled selectivity could potentially be applied to direct functionalization to either the C1 or C3 position of the cyclobutane ring in 1-ethylcyclobutanol. nih.gov
Table 2: Potential Transition Metal-Catalyzed Functionalizations of 1-Ethylcyclobutanol
| Catalyst System | Target Position | Functionalization Type | Potential Outcome |
| Palladium(II) with Directing Group | Ortho-position of ethyl group | Arylation | Introduction of an aryl group at the ortho-position of the ethyl substituent. |
| Rhodium(II) Carbenoid | C1 or C3 of cyclobutane ring | C-H Insertion | Selective introduction of a functional group at a specific position on the ring. |
| Copper Catalyst | Cyclobutane Ring | Diamination/Disulfonylation | Formation of functionalized cyclobutene (B1205218) derivatives via a radical cascade process. rsc.org |
Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govrsc.orgnih.gov This methodology utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of coupling reactions.
In a typical photoredox catalytic cycle, a photocatalyst absorbs light and is excited to a higher energy state. This excited state can then act as either a potent oxidant or reductant, engaging in a SET event with a substrate to generate a radical ion. For cyclobutane derivatives, this can lead to ring-opening or functionalization.
For 1-ethylcyclobutanol, a photoredox-initiated process could involve the generation of an alkoxy radical from the hydroxyl group. This radical could then undergo a variety of transformations, including C-C bond cleavage (ring-opening) or intermolecular radical additions. Alternatively, direct C-H activation of the cyclobutane ring via a photoredox-mediated hydrogen atom transfer (HAT) could generate a cyclobutyl radical, which could then be trapped by a suitable coupling partner. Recent studies have demonstrated the trifunctionalization of [1.1.1]propellane to generate 3,3-disubstituted cyclobutanols via a synergistic approach involving Brønsted acid-promoted hydration and photoredox catalysis. rsc.org This highlights the potential of photoredox catalysis in constructing functionalized cyclobutanol (B46151) scaffolds.
Photoredox Catalysis for Radical Coupling Reactions
Yield Optimization in Ring-Preserving Photoredox Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for constructing cyclobutane rings under mild conditions. nsf.gov These reactions often proceed through a cascade mechanism involving radical addition and subsequent polar cyclization, which inherently forms and thus preserves the desired ring structure. nih.gov One prominent strategy involves the single-electron transfer (SET) induced deboronative radical addition from an alkylboronic ester to an electron-deficient alkene that is tethered to an alkyl halide. nih.gov The resulting radical intermediate is then reduced by the photocatalyst to a carbanion, which undergoes a polar 4-exo-tet cyclization to forge the cyclobutane ring. nih.gov
Yield optimization in these reactions is highly dependent on several factors, including the choice of photocatalyst, solvent, and reaction conditions. The success of this methodology often relies on the use of easily oxidizable arylboronate complexes, which can generate non-stabilized alkyl radicals under gentle conditions. nih.gov Fine-tuning of reaction parameters is crucial for achieving high yields and minimizing side products.
Below is a summary of optimized conditions for related photoredox cyclobutanation reactions, illustrating the key parameters for yield enhancement.
| Photocatalyst | Substrates | Solvent | Additive | Yield (%) | Reference |
| 4CzIPN | Cyclohexyl boronic acid pinacol (B44631) ester, Iodide-tethered enoate | CH₃CN | PhLi | 85 | nih.gov |
| PC1 (Ir-based) | Prenyl bicyclo[1.1.0]butane-1-carboxylate, α-silylamine | CH₃CN | None | 50 | nih.gov |
| [Cu(bcp)(DPEPhos)]PF₆ | Iodomethylsilyl alcohol, Aryl alkyne | Not specified | Hünig's base | Not specified | researchgate.net |
Heterogeneous Catalysis in Hydrogenation Processes
Heterogeneous catalytic hydrogenation is a fundamental industrial process for the reduction of carbonyl compounds to alcohols. mt.com In the context of 1-ethylcyclobutanol synthesis, this methodology would typically involve the reduction of a precursor ketone, such as 1-ethylcyclobutanone. The reaction involves the use of a solid metal catalyst suspended in a liquid substrate, which is then exposed to a hydrogen atmosphere. libretexts.org The actual chemical transformation occurs at the surface of the metal catalyst. libretexts.org
The choice of catalyst is critical for both the rate and selectivity of the hydrogenation. Palladium (Pd) and Platinum (Pt) are the most common metals used for this purpose. researchgate.net
Palladium (Pd): Palladium catalysts, often supported on carbon (Pd/C), are widely used due to their high activity and versatility. researchgate.net Nanosized palladium can catalyze the hydrogenation of C=C bonds chemoselectively in the presence of other functional groups like C=O. researchgate.net However, modifying the Pd catalyst, for instance by introducing ligands, can tune its electronic properties to control the hydrogenation chemistry and inhibit undesired side reactions like deep hydrogenation. nih.gov
Platinum (Pt): Platinum, frequently used as platinum oxide (PtO₂) or supported on carriers like alumina (B75360) (Pt/Al₂O₃) or titania (Pt/TiO₂), is also a highly active catalyst. qub.ac.ukprinceton.edu Studies on the hydrogenation of cyclohexanone (B45756), a six-membered ring analogue of cyclobutanone (B123998), show that Pt catalysts are highly effective. The hydrogenation activity can be substantially higher for Pt-alloy catalysts (e.g., Pt-Sn) compared to pure Pt surfaces. princeton.edu
The reaction mechanism involves the adsorption of both hydrogen and the ketone onto the catalyst surface. libretexts.org Hydrogen gas dissociates into atomic hydrogen on the metal surface, which is then sequentially transferred to the carbonyl carbon, leading to the formation of the alcohol. libretexts.org The efficiency of this process is influenced by the catalyst support (e.g., carbon, alumina), which affects the dispersion and stability of the metal particles. libretexts.orgresearchgate.net
Scaling up hydrogenation reactions for industrial production requires careful control of pressure and temperature to ensure safety, efficiency, and optimal yield. mt.comdigitellinc.com While specific industrial parameters for 1-ethylcyclobutanol are not publicly detailed, general principles for ketone hydrogenation apply.
Temperature: Reaction rates are sensitive to temperature. For the hydrogenation of cyclohexanone over Pt and Pt-Sn catalysts, cyclohexanol (B46403) was the exclusive product at temperatures between 325–400 K (52–127 °C). princeton.edu Higher temperatures can lead to decreased selectivity and the formation of byproducts through dehydrogenation or other side reactions. princeton.edu Ruthenium catalysts, another option, are typically active at 70-80 °C. illinois.edu
Pressure: Hydrogen pressure is a key variable. Higher pressures increase the concentration of dissolved hydrogen, which generally accelerates the reaction rate. libretexts.org Industrial hydrogenations can be performed under a wide range of pressures. While some reactions can be run at mild pressures (e.g., 5 bar), others may require significantly higher pressures (150-200 atm) to achieve a reasonable conversion. libretexts.orgprinceton.edu For instance, the reduction of carboxylic acids, a more challenging transformation, can require pressures of 500-950 atm. illinois.edu The optimization for a specific process like the synthesis of 1-ethylcyclobutanol involves balancing reaction rate with the capital and operational costs of high-pressure equipment. digitellinc.com
Non-Catalytic Reduction and Alkylation Methodologies
Alternative routes to 1-ethylcyclobutanol rely on stoichiometric reagents for either the reduction of a ketone precursor or the direct alkylation of cyclobutanone. These methods are common in laboratory-scale synthesis.
The reduction of a substituted cyclobutanone can be achieved with high selectivity using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vub.ac.bedavuniversity.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. davuniversity.org
Research on the reduction of 3-substituted cyclobutanones has shown that these reactions are highly stereoselective, predominantly yielding the cis-alcohol. vub.ac.be This selectivity is observed with both small (e.g., LiAlH₄) and bulky (e.g., L-Selectride) reducing agents, which preferentially attack from the face opposite to the substituent (anti-facial attack). vub.ac.be The selectivity can be further improved by lowering the reaction temperature or using a less polar solvent. vub.ac.be
The table below summarizes the experimental stereoselectivity for the reduction of 3-phenylcyclobutanone (B1345705) with various hydride reagents.
| Reducing Agent | Temperature (K) | Solvent | cis-Alcohol (%) | trans-Alcohol (%) | Reference |
| LiAlH₄ | 273 | THF | 98 | 2 | vub.ac.be |
| NaBH₄ | 273 | MeOH | 95 | 5 | vub.ac.be |
| L-Selectride | 195 | THF | 98 | 2 | vub.ac.be |
| N-Selectride | 195 | THF | 98 | 2 | vub.ac.be |
The most direct synthesis of 1-ethylcyclobutanol involves the addition of an ethyl nucleophile to the carbonyl carbon of cyclobutanone. This is readily accomplished using either a Grignard reagent or an organolithium reagent. masterorganicchemistry.comadichemistry.com
Grignard Reagents: The reaction of cyclobutanone with ethylmagnesium bromide (CH₃CH₂MgBr), a Grignard reagent, results in the formation of a magnesium alkoxide intermediate. gauthmath.com Subsequent workup with a mild acid protonates the alkoxide to yield the final product, 1-ethylcyclobutanol, which is a tertiary alcohol. adichemistry.com The Grignard reagent is a potent nucleophile and a strong base, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org
Organolithium Reagents: Similarly, organolithium reagents such as ethyllithium (B1215237) (CH₃CH₂Li) readily add to ketones. masterorganicchemistry.comwikipedia.org The reaction mechanism is analogous to the Grignard addition, where the highly polar carbon-lithium bond provides a nucleophilic ethyl carbanion that attacks the carbonyl carbon. wikipedia.org This forms a lithium alkoxide intermediate, which is then protonated during acidic workup to give 1-ethylcyclobutanol. masterorganicchemistry.com
Both methods are highly effective for creating carbon-carbon bonds and are standard procedures for synthesizing tertiary alcohols from ketones. adichemistry.comwikipedia.org
Stereochemical Outcomes of Non-Catalytic Transformations
The spatial arrangement of atoms, or stereochemistry, in molecules like 1-ethylcyclobutanol is crucial as it dictates their properties and interactions. Non-catalytic transformations, which rely on energy sources like heat or light rather than catalysts, present unique challenges and opportunities in controlling these stereochemical outcomes.
One of the most fundamental non-catalytic methods for creating cyclobutane rings is the [2+2] photocycloaddition of two olefins. researchgate.net The stereochemistry of the resulting substituted cyclobutane is directly dependent on the stereochemistry of the starting alkenes and the reaction mechanism. For instance, the cycloaddition of two different alkenes can potentially result in a mixture of stereoisomers. The precise control over which isomer is formed is a significant challenge in the absence of a catalyst to direct the approach of the reactants.
Thermal rearrangements of related structures, such as vinylcyclobutanes, also proceed without catalysts and have complex stereochemical pathways. These rearrangements can lead to the formation of cyclohexenes but are often accompanied by stereomutations of the vinylcyclobutane itself. The technical difficulties in these studies are significant, as thermal conditions can cause the starting materials to change their stereochemical configuration at rates comparable to the rearrangement itself. Understanding these competing pathways is essential for predicting and controlling the stereochemistry of the final products. While not directly synthesizing 1-ethylcyclobutanol, these non-catalytic methods form the basis for understanding how stereocenters are created and modified in four-membered ring systems.
Strategic Development of Precursors for 1-Ethylcyclobutanol Synthesis
The efficient synthesis of 1-ethylcyclobutanol is critically dependent on the availability and strategic synthesis of its key precursors. The most direct precursor is 1-ethylcyclobutanone, which can be reduced to the target alcohol, or cyclobutanone itself, which can be reacted with an ethylating agent. Therefore, research into novel and efficient syntheses of these cyclobutanone derivatives is paramount.
Synthesis of 1-Ethylcyclobutanone and its Derivatives
The synthesis of the cyclobutanone core is a well-explored area of organic chemistry, with numerous methods available for constructing the strained four-membered ring. nih.gov These methods can often be adapted to produce substituted derivatives like 1-ethylcyclobutanone.
Recent advancements have focused on innovative ring-expansion and cyclization strategies. One such method involves the protio-semipinacol ring expansion of tertiary vinylic cyclopropyl (B3062369) alcohols, which can be used to create cyclobutanone products that possess α-quaternary stereogenic centers. organic-chemistry.org Another approach is the oxidative ring expansion of methylenecyclopropanes, which can yield 2,2-diarylcyclobutanones. organic-chemistry.org
A novel synthesis of 3,3-diarylcyclobutanones proceeds through the dimetalation of in situ generated iminium salts, which then react with diaryl ketones. rsc.org Furthermore, a catalytic radical process has been developed for the asymmetric 1,4-C-H alkylation of diazoketones, providing a stereoselective route to cyclobutanone structures. organic-chemistry.org Copper-catalyzed conjugate silylation of cyclobutenone derivatives has also been reported to generate β-silylated cyclobutanones. nih.gov
These diverse methods provide a toolbox for chemists to create the necessary cyclobutanone precursors for 1-ethylcyclobutanol, with options that allow for control over substitution and stereochemistry.
Table 1: Selected Synthetic Routes to Cyclobutanone Derivatives
| Method | Starting Materials | Key Reagents | Product Type |
|---|---|---|---|
| Protio-Semipinacol Ring Expansion | Vinylic cyclopropyl alcohols | Chiral dual-hydrogen-bond donor, HCl | α-Quaternary cyclobutanones |
| Oxidative Ring Expansion | Methylenecyclopropanes | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), Oxygen | 2,2-Disubstituted cyclobutanones |
| Dimetalation of Iminium Ions | Iminium salts, Diaryl ketones | TiCl4–trialkylamine | 3,3-Diarylcyclobutanones |
| Asymmetric C-H Alkylation | Diazoketones | Co(II)-based metalloradical catalyst | Chiral cyclobutanones |
Novel Cyclization Routes to Substituted Cyclobutane Rings
Beyond the synthesis of the immediate ketone precursor, broader strategies for constructing the substituted cyclobutane ring are continually being developed. These routes provide alternative pathways that can build the desired carbon skeleton with high efficiency and control.
Photocatalytic [2+2] cycloaddition reactions in aqueous solutions represent a modern approach for forging the two new carbon-carbon bonds needed to form the cyclobutane ring. researchgate.net This method demonstrates excellent functional group tolerance, allowing for the synthesis of densely functionalized cyclobutane scaffolds. researchgate.net
Another innovative strategy is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes. nih.gov This reaction proceeds through a tandem sequence to create bicyclic systems containing a cyclobutane ring with a challenging quaternary stereocenter. nih.gov The resulting α-silyl ketone functionality provides a handle for further chemical modifications. nih.gov
Furthermore, cyclization and annulation reactions that are initiated by the ring-opening of other small rings, like cyclopropanes, have become well-established in synthetic chemistry for building more complex molecules containing cyclobutane rings. rsc.org These advanced methodologies highlight the strategic evolution of cyclobutane synthesis, moving towards greater complexity and efficiency.
Green Chemistry Principles and Sustainable Synthesis of 1-Ethylcyclobutanol
The modern chemical industry is increasingly guided by the principles of green chemistry, which aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The synthesis of 1-ethylcyclobutanol provides a case study for applying these principles to improve sustainability.
The twelve principles of green chemistry, developed by Paul Anastas and John Warner, offer a framework for this analysis. sigmaaldrich.com Key principles applicable to the synthesis of 1-ethylcyclobutanol include:
Prevention : It is better to prevent waste than to clean it up after it has been created. gctlc.org This can be achieved through high-yield reactions and one-pot procedures that reduce the number of isolation and purification steps, thereby minimizing solvent and material loss. nih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org Addition reactions, such as the Grignard reaction of ethylmagnesium bromide with cyclobutanone, are inherently more atom-economical than multi-step routes involving protecting groups.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances that possess little toxicity to human health and the environment. yale.edu This involves careful selection of reagents and solvents.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into replacing traditional, volatile, and flammable solvents like diethyl ether in Grignard reactions with greener alternatives is an active area.
Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.com Developing syntheses that can be conducted at ambient temperature and pressure, or using energy sources like microwave irradiation to reduce reaction times, contributes to this goal. firp-ula.org
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. gctlc.org While the classic Grignard synthesis uses a stoichiometric amount of the organometallic reagent, developing catalytic ethylation methods for cyclobutanone would represent a significant green advancement.
Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. sigmaaldrich.com
By applying these principles, the synthesis of 1-ethylcyclobutanol can be made more efficient, less wasteful, and safer, aligning with the goals of sustainable chemical manufacturing.
Table 2: Application of Green Chemistry Principles to 1-Ethylcyclobutanol Synthesis
| Green Chemistry Principle | Application to 1-Ethylcyclobutanol Synthesis |
|---|---|
| Atom Economy | Favoring addition reactions (e.g., Grignard) over substitution or elimination pathways. |
| Safer Solvents | Exploring alternatives to traditional ether solvents for organometallic additions. |
| Energy Efficiency | Investigating microwave-assisted synthesis or reactions that proceed at room temperature. |
| Catalysis | Developing catalytic ethylation methods to replace stoichiometric Grignard reagents. |
| Reduce Derivatives | Designing synthetic routes that avoid the need for protecting groups on the ketone precursor. |
| Waste Prevention | Optimizing reaction conditions for maximum yield and selectivity to minimize byproduct formation. |
Mechanistic Investigations into 1 Ethylcyclobutanol Reactivity and Transformations
Influence of Cyclobutane (B1203170) Ring Strain on Reaction Dynamics
The reactivity of 1-ethylcyclobutanol is significantly influenced by the inherent strain within its four-membered ring. This strain, a combination of angle and torsional strain, renders the molecule energetically unfavorable compared to its acyclic counterparts and drives its participation in reactions that can alleviate this condition.
This stored potential energy makes the cyclobutane ring susceptible to cleavage under certain reaction conditions, as breaking the ring can lead to a more stable, lower-energy state. The presence of an ethyl and a hydroxyl group on the same carbon atom in 1-ethylcyclobutanol does not significantly alter the fundamental strain of the ring but does influence the pathways through which this strain is released during chemical transformations. The high strain energy is a key thermodynamic driving force for reactions involving ring-opening or rearrangement.
Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane (B165970) | 5 | 7.4 | 1.5 |
| Cyclohexane (B81311) | 6 | ~0 | ~0 |
Electronically, the hydroxyl group (-OH) is an electron-withdrawing group due to the high electronegativity of the oxygen atom. This inductive effect can influence the electron density distribution within the cyclobutane ring. In the context of stability, these electronic effects are most pronounced in the transition states of reactions. For instance, in acid-catalyzed reactions, the hydroxyl group's ability to be protonated and depart as a water molecule is a critical electronic event that initiates subsequent transformations.
The puckered conformation of the cyclobutane ring in 1-ethylcyclobutanol allows for some relief of torsional strain. The substituents (ethyl and hydroxyl groups) will occupy positions that minimize steric interactions. In cyclobutanol (B46151) itself, conformers with the hydroxyl group in an equatorial position are generally more stable. nih.gov The addition of the ethyl group further influences the conformational preference to minimize steric hindrance between the substituents and the ring hydrogens.
Rearrangement Reactions and Structural Reorganizations
The combination of ring strain and the presence of a tertiary alcohol functional group makes 1-ethylcyclobutanol prone to rearrangement reactions, particularly under acidic conditions. These transformations are driven by the formation of more stable intermediates and products, often involving an expansion of the strained four-membered ring.
The acid-catalyzed dehydration of 1-ethylcyclobutanol is a classic example of an elimination reaction that proceeds through a carbocation intermediate, typically following an E1 (Elimination, unimolecular) mechanism. youtube.com The generally accepted mechanism involves three key steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.com
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation intermediate, the 1-ethylcyclobutyl cation. This step is the rate-determining step of the reaction.
Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon, resulting in the formation of a double bond and regenerating the acid catalyst.
The kinetics of the reaction are dependent on the concentration of the substrate and the acid catalyst. The rate of the reaction is primarily determined by the stability of the carbocation intermediate formed in the second step. Tertiary alcohols, like 1-ethylcyclobutanol, dehydrate more readily than secondary and primary alcohols because they form more stable tertiary carbocations. youtube.com
In the 1-ethylcyclobutyl cation, the empty p-orbital on the positively charged carbon can overlap with the σ-bonds of the C-H bonds on the adjacent methylene (B1212753) groups of the cyclobutane ring and the methylene group of the ethyl substituent. The more adjacent C-H bonds available for this overlap, the greater the hyperconjugative stabilization. This stabilization is a key factor that facilitates the formation of the tertiary carbocation, making the E1 pathway accessible for 1-ethylcyclobutanol. For the ethyl cation, it has been shown that there are three such hyperconjugation structures. doubtnut.com
1-ethylcyclobutanol, being a tertiary alcohol, would be expected to dehydrate significantly faster than a primary or secondary cyclobutanol. When compared to other tertiary alcohols, its dehydration rate would be influenced by the specific structure of the carbocation.
Relative Dehydration Rates of Alcohols
| Alcohol | Type | Carbocation Intermediate | Relative Stability of Carbocation | Expected Relative Dehydration Rate |
|---|---|---|---|---|
| 1-Ethylcyclobutanol | Tertiary | Tertiary (1-ethylcyclobutyl) | High | Fast |
| tert-Butyl alcohol | Tertiary | Tertiary (tert-butyl) | High | Fast |
| Cyclobutanol | Secondary | Secondary (cyclobutyl) | Moderate | Moderate |
| Ethanol | Primary | Primary (ethyl) | Low | Slow |
Pinacol-Type and Semipinacol-Type Rearrangements
The reactivity of 1-ethylcyclobutanol under acidic conditions is characterized by its propensity to undergo skeletal rearrangements, primarily through pathways analogous to Pinacol (B44631) and semipinacol rearrangements. These transformations are driven by the high ring strain of the cyclobutane ring and the formation of carbocation intermediates.
Under acidic catalysis, the hydroxyl group of 1-ethylcyclobutanol is protonated, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation at the C1 position of the cyclobutane ring. This carbocation is a key intermediate that can undergo a variety of rearrangements to yield more stable products. The primary driving force for these rearrangements is the relief of the inherent strain in the four-membered ring, which is estimated to be around 26 kcal/mol.
A significant rearrangement pathway for the 1-ethylcyclobutyl cation is a ring expansion to form a more stable cyclopentyl cation. This occurs via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. This process results in the formation of a tertiary cyclopentyl carbocation, which is energetically more favorable than the initial cyclobutyl cation due to the larger and less strained five-membered ring. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of various isomeric methyl- and ethyl-substituted cyclopentenes. For instance, in a reaction analogous to the acid-catalyzed dehydration of 1-methylcyclobutanol which yields 1-methylcyclopentene, 1-ethylcyclobutanol is expected to yield 1-ethylcyclopentene as a major product. askfilo.com
The table below summarizes the expected products from the acid-catalyzed rearrangement of 1-ethylcyclobutanol.
| Reactant | Intermediate Carbocation | Rearrangement Type | Major Product(s) |
| 1-Ethylcyclobutanol | 1-Ethylcyclobutyl cation | Ring Expansion (1,2-Alkyl Shift) | 1-Ethylcyclopentene |
| 3-Ethylcyclopentene |
Thermally and Photochemically Induced Rearrangement Pathways
Beyond acid-catalyzed reactions, 1-ethylcyclobutanol can also be induced to rearrange through the input of thermal or photochemical energy. These pathways often involve radical intermediates and can lead to a different array of products compared to the ionic mechanisms of Pinacol-type rearrangements.
Thermally Induced Rearrangements:
Upon heating, cyclobutanol derivatives can undergo fragmentation reactions. The thermal decomposition of cyclobutane itself is known to yield two molecules of ethylene (B1197577) in a stepwise process involving a diradical intermediate. While specific studies on the thermolysis of 1-ethylcyclobutanol are not extensively documented, analogous pathways can be postulated. The high temperature would likely promote homolytic cleavage of the C-C bonds within the strained cyclobutane ring. This could lead to the formation of a diradical intermediate that can subsequently fragment into smaller, more stable molecules. The presence of the ethyl and hydroxyl substituents would influence the fragmentation pattern, potentially leading to a mixture of olefinic and carbonyl compounds.
Photochemically Induced Rearrangements:
Photochemical activation of cyclobutanol derivatives can initiate a variety of transformations. The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage or rearrangement. For cyclobutanones, photochemical reactions such as cycloelimination to form an alkene and a ketene (B1206846), or ring expansion, are well-documented.
In the case of 1-ethylcyclobutanol, photochemical excitation could lead to the homolytic cleavage of a C-C bond in the cyclobutane ring, forming a 1,4-diradical intermediate. This diradical can then undergo several competing reaction pathways:
Cycloreversion: Re-cleavage to form smaller unsaturated molecules.
Intramolecular Hydrogen Abstraction: Leading to the formation of unsaturated alcohols.
Ring Expansion: Rearrangement to a cyclopentanol-derived radical.
The specific products formed would depend on the wavelength of light used and the reaction conditions. Photochemical reactions of cyclobutanes are a rich area of study, and the principles governing these transformations suggest that 1-ethylcyclobutanol would exhibit complex and diverse reactivity under photochemical induction. acs.org
Oxidative Transformations and Selective Bond Cleavages
The oxidation of 1-ethylcyclobutanol presents a multifaceted reactivity profile, influenced by the presence of a tertiary alcohol and the strained cyclobutane ring. Oxidative processes can either target the hydroxyl group or induce cleavage of the carbon-carbon bonds of the ring.
C-C Bond Cleavage Pathways in Oxidation Reactions
The inherent ring strain of the cyclobutane moiety in 1-ethylcyclobutanol makes its C-C bonds susceptible to cleavage under oxidative conditions. This fragmentation is often a favorable process as it relieves the strain energy of the four-membered ring.
Oxidant Specificity and Product Formation (e.g., Ketones, Aldehydes)
The nature of the oxidant employed plays a crucial role in determining the products of the oxidative C-C bond cleavage of 1-ethylcyclobutanol. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions, can lead to the cleavage of the cyclobutane ring. vanderbilt.edulibretexts.org
The oxidation of tertiary alcohols can be challenging and often requires harsh conditions that can also promote C-C bond cleavage. In the case of 1-ethylcyclobutanol, oxidation can lead to the formation of a variety of products depending on which C-C bond is cleaved. For instance, cleavage of the C1-C2 bond could ultimately lead to the formation of a keto-acid. The reaction likely proceeds through the formation of an unstable intermediate which then undergoes further oxidation and fragmentation.
The table below illustrates the potential products based on the site of C-C bond cleavage during the oxidation of 1-ethylcyclobutanol.
| Oxidant | Bond Cleavage Site | Initial Product Type | Potential Final Product(s) |
| KMnO4 / H+ | C1-C2 or C1-C4 | Dicarbonyl compound | Keto-acid |
| CrO3 / H2SO4 | C1-C2 or C1-C4 | Dicarbonyl compound | Keto-acid |
Release of Ring Strain via Oxidative Fragmentation
A primary thermodynamic driving force for the oxidative C-C bond cleavage of 1-ethylcyclobutanol is the release of the significant ring strain inherent in the cyclobutane ring. The energy gained by forming a more stable, acyclic system can facilitate fragmentation pathways that might otherwise be energetically unfavorable.
Oxidative ring expansion is another possible outcome, where the initial oxidation step leads to an intermediate that rearranges to a larger, less strained ring system. For example, certain oxidative conditions can promote the expansion of cyclobutanols to form γ-lactones or other five-membered ring structures. Radical-mediated ring-opening reactions of tertiary cyclobutanols are also known to produce γ-substituted ketones. magtech.com.cn This transformation highlights how the release of ring strain can be coupled with oxidative processes to achieve synthetically useful transformations.
Chemoselective Oxidation of the Hydroxyl Group
While C-C bond cleavage is a prominent reaction pathway, it is also possible to achieve chemoselective oxidation of the hydroxyl group of 1-ethylcyclobutanol, although this is generally more challenging for tertiary alcohols compared to primary or secondary alcohols. The goal of such a transformation would be to form a ketone without disrupting the cyclobutane ring.
Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which makes oxidation by many common reagents difficult as these often rely on the removal of this hydrogen. However, specialized oxidizing agents and conditions have been developed for the oxidation of tertiary alcohols. These methods often involve the formation of a more reactive intermediate that can then eliminate to form a C=C bond or undergo rearrangement.
Achieving a clean oxidation of the hydroxyl group of 1-ethylcyclobutanol to the corresponding ketone without inducing rearrangement or fragmentation would require careful selection of the oxidizing agent and reaction conditions. Milder, more selective oxidants would be necessary to avoid the competing C-C bond cleavage pathways that are favored by the release of ring strain. The development of such chemoselective methods is an ongoing area of research in organic synthesis.
Nucleophilic and Electrophilic Substitution at the Cyclobutane Core
Substitution reactions involving the cyclobutane core of 1-ethylcyclobutanol are intricate processes governed by both electronic and steric factors. The tertiary nature of the alcohol and the strained four-membered ring dictate the plausible mechanistic pathways.
Nucleophilic substitution at the C1 position of 1-ethylcyclobutanol is significantly influenced by steric hindrance. In a hypothetical SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. The presence of the ethyl group, in addition to the two methylene groups of the cyclobutane ring, creates a sterically congested environment around the C1 carbon. This crowding impedes the trajectory of the incoming nucleophile, thereby increasing the activation energy and dramatically slowing down the rate of a direct SN2 displacement.
Table 1: Relative Reaction Rates of Nucleophilic Substitution for 1-Alkylcycloalkyl Systems (Illustrative)
| 1-Alkyl Substituent | Relative Rate (SN2) | Steric Hindrance |
|---|---|---|
| Hydrogen | High | Low |
| Methyl | Moderate | Medium |
| Ethyl | Low | High |
| tert-Butyl | Very Low/No Reaction | Very High |
Note: This table is illustrative, based on general principles of steric hindrance in SN2 reactions, as specific kinetic data for 1-ethylcyclobutanol is scarce.
Conversely, under conditions favoring an SN1 mechanism, the departure of a leaving group from C1 would lead to the formation of a tertiary carbocation. The stability of this carbocation is enhanced by hyperconjugation with the adjacent alkyl groups. However, the inherent strain of the cyclobutane ring can influence the stability and subsequent reactions of this intermediate.
The hydroxyl group of 1-ethylcyclobutanol can be activated by electrophiles, most commonly protons from an acid catalyst, to form a good leaving group (water). This initiation step is crucial for subsequent ring-opening reactions, which are thermodynamically driven by the release of the approximately 26 kcal/mol of strain energy associated with the cyclobutane ring.
Upon protonation of the hydroxyl group and its departure, a tertiary cyclobutyl carbocation is formed. This intermediate is highly prone to rearrangement via C-C bond cleavage to yield a more stable, open-chain carbocation. The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocationic intermediate. In the case of 1-ethylcyclobutanol, cleavage of the C1-C2 (or C1-C4) bond would lead to a primary carbocation, which is energetically unfavorable. Cleavage of the C2-C3 bond is not a direct consequence of the initial carbocation formation at C1. Therefore, the most likely pathway involves a rearrangement where the positive charge is stabilized.
A common transformation is the acid-catalyzed rearrangement of 1-alkylcyclobutanols to yield ketones or alkenes. For 1-ethylcyclobutanol, this would likely proceed through a ring-expansion to a cyclopentyl cation or, more commonly, a ring-opening to form a linear keto-product. For example, treatment with acid could lead to the formation of 2-hexanone.
Radical Reactions and Their Mechanistic Implications
Radical reactions provide alternative pathways for the functionalization of 1-ethylcyclobutanol, often proceeding under milder conditions than ionic reactions and offering different selectivity.
The hydroxyl group of 1-ethylcyclobutanol can be converted into a precursor for an alkoxy radical (RO•) through various methods, such as reaction with N-hydroxyphthalimide esters or through photoredox catalysis. Once formed, the alkoxy radical is a highly reactive intermediate that can undergo C-C bond cleavage. researchgate.net
The most favorable cleavage pathway for the alkoxy radical derived from 1-ethylcyclobutanol is the β-scission of one of the cyclobutane C-C bonds. This process is highly exothermic due to the relief of ring strain and results in the formation of a distally located carbon-centered radical. This radical can then participate in a variety of subsequent reactions, including:
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to a saturated, open-chain product.
Addition to π-systems: The radical can add to alkenes or alkynes, forming a new C-C bond.
Oxidation/Reduction: The radical can be oxidized to a carbocation or reduced to a carbanion, depending on the reaction conditions.
Recent studies have shown that tertiary cycloalkanols, including cyclobutanols, can undergo silver-catalyzed ring-opening for C-H functionalization of other molecules. rsc.orgnih.gov This involves the generation of an alkoxy radical, followed by C-C bond cleavage to produce an open-chain radical that then engages in the C-H functionalization step.
The key intermediate in the radical-mediated transformations of 1-ethylcyclobutanol is the open-chain alkyl radical formed after the initial alkoxy radical generation and subsequent β-scission. The stability of this radical intermediate plays a crucial role in directing the course of the reaction. The radical formed from 1-ethylcyclobutanol would be a primary alkyl radical, which is less stable than secondary or tertiary radicals. libretexts.org
Table 2: Plausible Intermediates in Radical Reactions of 1-Ethylcyclobutanol
| Precursor | Initial Radical Intermediate | Ring-Opened Radical Intermediate | Potential Final Product Type |
|---|---|---|---|
| 1-Ethylcyclobutanol | 1-Ethylcyclobutoxy radical | 5-Oxoheptan-3-yl radical | γ-Functionalized ketone |
The regioselectivity of the initial C-C bond cleavage can be influenced by the substitution pattern on the cyclobutane ring. For 1-ethylcyclobutanol, the cleavage of the C1-C2 or C1-C4 bond would lead to the same primary alkyl radical intermediate. The subsequent reactivity of this intermediate is then harnessed in various synthetic applications to create linear molecules with functional groups at specific positions, which would be challenging to synthesize via other methods. The study of these radical intermediates is crucial for developing new synthetic methodologies that leverage the inherent reactivity of strained ring systems. researchgate.net
Theoretical and Computational Chemistry Studies of 1 Ethylcyclobutanol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, including its three-dimensional shape and the distribution of its electrons. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability and bonding.
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium or ground-state geometry of molecules. arxiv.orgnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov The geometry optimization process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. youtube.com
For 1-ethylcyclobutanol, a DFT geometry optimization would predict key structural parameters. The cyclobutane (B1203170) ring is known to be non-planar, adopting a "puckered" conformation to alleviate some of the angle strain inherent in a planar four-membered ring. fiveable.mewikipedia.org The ideal bond angle for sp³ hybridized carbon is 109.5°, but the internal angles of a planar cyclobutane are restricted to 90°, creating significant strain. fiveable.me Ab initio studies on the parent cyclobutane molecule confirm this puckered structure, with a dihedral angle of approximately 20-30° and C-C bond lengths elongated to around 1.55-1.57 Å, compared to the typical ~1.54 Å in unstrained alkanes. caltech.eduscispace.comsmu.eduresearchgate.net The substitution of an ethyl and a hydroxyl group on one of the ring carbons in 1-ethylcyclobutanol would further influence these parameters, affecting the degree of puckering and the specific bond lengths and angles around the substituted carbon.
Table 1: Representative Calculated Structural Parameters for Cyclobutane (Analogous System) This table presents data for the parent cyclobutane molecule, which serves as a structural foundation for 1-ethylcyclobutanol. The values are derived from high-level ab initio calculations.
| Parameter | Calculated Value | Reference |
| C-C Bond Length (rₑ) | 1.547 Å | researchgate.net |
| C-H Bond Length (axial, rₑ) | 1.083 Å | researchgate.net |
| C-H Bond Length (equatorial, rₑ) | 1.081 Å | researchgate.net |
| Ring Puckering Angle (θₑ) | 29.8° | researchgate.net |
| Inversion Barrier | 482 cm⁻¹ (5.77 kJ/mol) | researchgate.net |
Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and determining their relative energies. For 1-ethylcyclobutanol, conformational flexibility arises from the puckering of the cyclobutane ring and the rotation around the C-O and C-C single bonds of the substituents.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles with fewer approximations than DFT, providing highly accurate energetic predictions. nih.gov Semi-empirical methods are computationally less demanding as they use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. researchgate.net
A detailed conformational analysis of the closely related molecule, cyclobutanol (B46151), using ab initio (MP2) calculations and variable temperature infrared spectroscopy has identified four stable conformers. nih.gov These arise from the position of the hydroxyl group on the puckered ring (equatorial, Eq, or axial, Ax) and the rotation around the C-O bond (trans, t, or gauche, g). nih.gov The study found the equatorial-trans (Eq-t) conformer to be the most stable, followed closely by the equatorial-gauche (Eq-g) conformer. nih.gov The presence of an ethyl group in 1-ethylcyclobutanol would introduce additional steric interactions, likely further favoring conformations where the bulky ethyl group occupies an equatorial-like position to minimize steric strain.
Table 2: Calculated Relative Stabilities and Populations of Cyclobutanol Conformers Data from MP2(full)/6-31G(d) calculations for the analogous molecule cyclobutanol. nih.gov
| Conformer | Description | Relative Enthalpy (kJ/mol) | Calculated Population (298 K) |
| Eq-t | Equatorial OH, trans H | 0.00 | 50% |
| Eq-g | Equatorial OH, gauche H | 2.39 | 47% |
| Ax-g | Axial OH, gauche H | >7.78 | 3% |
| Ax-t | Axial OH, trans H | - | <1% |
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density, ρ(r). gla.ac.uk This approach partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient of ρ(r) is zero.
The most important critical points for chemical bonding are the (3, -1) or bond critical points (BCPs), which exist between any two bonded atoms. nih.gov The properties of the electron density at a BCP reveal the nature of the interaction. For 1-ethylcyclobutanol, an AIM analysis would be particularly insightful for characterizing the strained C-C bonds of the cyclobutane ring. The value of the electron density (ρb) and its Laplacian (∇²ρb) at the C-C BCPs would quantify the degree of covalent character and electron concentration. Typically, strained bonds, like those in cyclobutane, exhibit bond paths that are bent outwards from the direct internuclear axis, and the ρb values may be lower than those in corresponding unstrained alkanes. uni-muenchen.de The presence of a (3, +1) or ring critical point (RCP) inside the cyclobutane ring is a topological requirement for a cyclic structure. nih.gov
Transition State Modeling and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping the transformation of reactants to products, providing a detailed picture of the reaction mechanism. This involves locating the high-energy transition state (TS) that connects reactants and products on the potential energy surface.
Mapping a reaction mechanism involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy and thus the reaction rate.
A significant area of cyclobutanol chemistry involves transition metal-catalyzed ring-opening reactions, where the strained C-C bond is cleaved. nih.govacs.org For example, a palladium-catalyzed process can proceed via β-carbon elimination. nih.govacs.org A computational mapping of such a reaction for 1-ethylcyclobutanol would involve:
Modeling the Reactant Complex: An initial complex between 1-ethylcyclobutanol (likely as an alcoholate) and the palladium catalyst.
Locating the β-Carbon Elimination Transition State: This key step involves the cleavage of a C-C bond within the ring and the formation of a σ-alkyl palladium intermediate.
Characterizing Intermediates: The structure and stability of the resulting open-chain organometallic intermediate would be determined.
Mapping Subsequent Steps: Further steps, such as migratory insertion or reductive elimination to form the final product, would each have their own transition states that need to be located to complete the catalytic cycle.
Another common reaction is acid-catalyzed dehydration. Computational modeling could elucidate the mechanism, determining whether it proceeds via an E1-like pathway involving a tertiary cyclobutyl cation intermediate or a concerted E2-like pathway.
When a reaction can yield multiple products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is the kinetic product. youtube.comlibretexts.org
Thermodynamic Control: At higher temperatures, where the reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. jackwestin.comlibretexts.org
Computational chemistry can predict the outcome by calculating the energies of both the transition states and the final products. researchgate.net For example, the acid-catalyzed dehydration of 1-ethylcyclobutanol can lead to several isomeric alkenes.
Figure 1: Potential Dehydration Products of 1-Ethylcyclobutanol
Table 3: Hypothetical Energy Profile for Dehydration of 1-Ethylcyclobutanol This table illustrates the type of data generated from computational studies to predict reaction outcomes. Energies are relative to the starting material.
| Species | Relative Energy (kJ/mol) | Identity |
| Transition State to 1-Ethylcyclobutene | +120 | - |
| Transition State to Ethylidenecyclobutane | +110 | - |
| 1-Ethylcyclobutene | -15 | Thermodynamic Product |
| Ethylidenecyclobutane | -5 | Kinetic Product |
Influence of Solvent Effects on Reaction Energetics
In computational chemistry, understanding the role of the solvent is crucial for accurately predicting the energetics of a reaction. Solvents can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to different extents. For reactions involving polar molecules like 1-ethylcyclobutanol, which possesses a hydroxyl group capable of hydrogen bonding, solvent effects are particularly pronounced.
Theoretical studies employ various solvent models to account for these interactions. The most common are implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture bulk solvent effects. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost.
The choice of solvent can alter the free energy profile of a reaction. For instance, in a hypothetical acid-catalyzed dehydration of 1-ethylcyclobutanol to form ethylidenecyclobutane, the reaction proceeds through a carbocation intermediate. Polar protic solvents, such as water or ethanol, would be expected to stabilize this charged intermediate and the corresponding transition state to a greater extent than nonpolar solvents like hexane. This stabilization would lower the activation energy and accelerate the reaction rate.
Computational studies can quantify these effects by calculating the reaction energetics in the gas phase and in various solvents. The difference in the calculated free energy of activation (ΔG‡) between the gas phase and a solvent provides insight into the magnitude of the solvent effect.
Table 1: Hypothetical Influence of Solvent on the Activation Energy of 1-Ethylcyclobutanol Dehydration
| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Relative Rate Acceleration |
| Gas Phase | 1 | 35.0 | 1 |
| Hexane | 1.9 | 33.5 | ~10 |
| Dichloromethane | 8.9 | 28.2 | ~1.5 x 10^5 |
| Ethanol | 24.6 | 24.1 | ~2.2 x 10^8 |
| Water | 78.4 | 22.5 | ~3.0 x 10^9 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on general chemical principles.
Analysis of Reactivity Descriptors and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.
For 1-ethylcyclobutanol, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atom in the hydroxyl group, making it the primary site for electrophilic attack. The LUMO, on the other hand, would likely be an antibonding σ* orbital associated with the C-O bond. In a reaction with an electrophile, the interaction would be between the HOMO of 1-ethylcyclobutanol and the LUMO of the electrophile. Conversely, in a reaction with a nucleophile, the interaction would be between the LUMO of 1-ethylcyclobutanol and the HOMO of the nucleophile.
Computational software can readily calculate the energies of these frontier orbitals. These values can then be used to compare the reactivity of 1-ethylcyclobutanol with other molecules or to predict how its reactivity might change upon substitution.
Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-Ethylcyclobutanol
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.8 | Localized on oxygen lone pairs |
| LUMO | +4.5 | σ* orbital of the C-O bond |
| HOMO-LUMO Gap | 14.3 | Indicates high kinetic stability |
Note: The data in this table is hypothetical and for illustrative purposes only.
An electrostatic potential (ESP) surface is a map of the electrostatic potential generated by a molecule's electron and nuclear charge distribution, plotted onto its electron density surface. ESP maps are invaluable for identifying the nucleophilic and electrophilic regions of a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.
For 1-ethylcyclobutanol, the ESP surface would show a region of high negative potential around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. This confirms the oxygen as the primary nucleophilic center. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it susceptible to attack by a base. The carbon atom bonded to the hydroxyl group would also show a slight positive potential, indicating its electrophilic character, particularly in reactions where the hydroxyl group acts as a leaving group.
Computational Probes for Mechanistic Differentiation
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIEs are powerful tools for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.orgprinceton.edu Computational chemistry allows for the theoretical prediction of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. wikipedia.org
A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-limiting step. The magnitude of the KIE can provide further insight into the geometry of the transition state. For instance, in a hypothetical E2 elimination reaction of 1-ethylcyclobutanol, where a C-H bond adjacent to the hydroxyl group is broken in the rate-determining step, substituting that hydrogen with deuterium (B1214612) would be expected to yield a significant primary KIE. Computational models can calculate the zero-point vibrational energies (ZPVE) for the C-H and C-D bonds in the reactant and the transition state. The difference in these ZPVEs is the primary determinant of the KIE.
A recent computational and experimental study on the iridium-catalyzed C-C bond cleavage of a spirocyclobutanol derivative calculated a primary KIE of 2.4, supporting a mechanism where an O-H bond activation is involved in the rate-determining step. nih.gov While this study was not on 1-ethylcyclobutanol itself, it demonstrates the utility of calculated KIEs in mechanistic studies of cyclobutanol systems.
Table 3: Hypothetical Calculated KIEs for a Base-Induced Elimination Reaction of 1-Ethylcyclobutanol
| Isotopic Substitution | Reaction Coordinate | Calculated k_light / k_heavy | Implication |
| H/D at C2 | C2-H bond cleavage | 6.5 | Primary KIE; C-H bond broken in RDS |
| H/D on ethyl group | - | 1.05 | Secondary KIE; minor conformational effect |
| 12C/13C at C1 | C1-O bond cleavage | 1.04 | Heavy-atom KIE; C-O bond is likely breaking in RDS |
Note: The data in this table is hypothetical and for illustrative purposes only.
The Hammett equation (log(k/k₀) = σρ) is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. Although originally developed for aromatic systems, the principles of linear free-energy relationships can be extended to other systems, and computational chemistry provides a means to derive or correlate these parameters.
While 1-ethylcyclobutanol itself does not have substituents in the traditional Hammett sense, computational studies can be performed on a series of, for example, 1-(para-substituted-phenyl)cyclobutanols to probe the electronic effects on a reaction at the cyclobutanol ring. Theoretical calculations can determine the reaction rates or equilibrium constants for a series of substituted compounds. A plot of the calculated log(k/k₀) versus the known Hammett σ values would yield the reaction constant ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge.
A study on the palladium-catalyzed aminocarbonylation of various substituted cyclobutanols demonstrated a positive linear correlation in a Hammett plot, suggesting that ammonolysis was likely the rate-determining step. nih.gov This showcases how Hammett analysis, supported by experimental and potentially computational data, can be applied to understand reaction mechanisms in cyclobutanol chemistry.
Table 4: Hypothetical Hammett Data for the Acid-Catalyzed Dehydration of 1-(para-Substituted-phenyl)cyclobutanols
| Substituent (X) | Hammett Constant (σ_p) | Calculated log(k_X / k_H) |
| -OCH3 | -0.27 | -0.81 |
| -CH3 | -0.17 | -0.51 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.69 |
| -NO2 | 0.78 | 2.34 |
Note: The data in this table is hypothetical and for illustrative purposes only. A plot of log(k_X / k_H) vs. σ_p would yield a straight line with a slope ρ ≈ +3.0, indicating a large positive charge buildup in the transition state, consistent with a carbocation intermediate.
Molecular Dynamics Simulations for Reaction Trajectories
Molecular dynamics (MD) simulations offer a powerful computational lens to move beyond static pictures of reactants, transition states, and products, providing a dynamic view of the reaction pathways of 1-ethylcyclobutanol. By simulating the atomic motions over time, MD studies can elucidate the complex mechanistic steps involved in its transformations, such as acid-catalyzed ring-opening and carbocation rearrangements. These simulations are crucial for understanding reaction mechanisms, predicting product distributions, and rationalizing experimentally observed outcomes that are not apparent from static quantum chemical calculations alone.
Ab initio molecular dynamics (AIMD) is a particularly powerful technique as it calculates the forces between atoms "on-the-fly" using quantum mechanical methods, avoiding the need for pre-parameterized force fields. This approach is well-suited for studying reactive processes where bond breaking and formation are central. For a molecule like 1-ethylcyclobutanol, AIMD simulations can be initiated from a key intermediate, such as the protonated alcohol, to observe the subsequent dynamic events.
One of the primary applications of MD simulations for 1-ethylcyclobutanol would be to investigate the fate of the 1-ethylcyclobutyl cation, a key intermediate in acid-catalyzed reactions. The simulations can track the trajectories of this carbocation, revealing the timescales and probabilities of different rearrangement pathways. For instance, a simulation could show the likelihood of a 1,2-hydride shift versus a ring-expanding rearrangement.
Furthermore, MD simulations can provide insights into the role of the solvent in the reaction dynamics. By including explicit solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the reacting species, stabilizing intermediates and transition states, and potentially altering the reaction pathway.
While specific ab initio molecular dynamics studies on 1-ethylcyclobutanol are not prevalent in the literature, the principles from computational studies of other carbocation rearrangements and ring-opening reactions of small cyclic alcohols are directly applicable. These studies have demonstrated the utility of MD in revealing complex reaction dynamics that would be difficult to predict from static calculations alone. For example, simulations on similar systems have shown that the lifetime of certain carbocation intermediates can be very short, with rearrangements occurring on the femtosecond timescale.
To illustrate the type of data that can be extracted from such simulations, a hypothetical analysis of a set of AIMD trajectories for the rearrangement of the 1-ethylcyclobutyl cation is presented below.
Table 1: Hypothetical Outcome of 100 AIMD Trajectories of the 1-Ethylcyclobutyl Cation Rearrangement at 298 K
| Reaction Pathway | Number of Trajectories | Percentage of Trajectories (%) | Average Time to Product Formation (fs) |
|---|---|---|---|
| Ring-opening to 1-hexen-1-yl cation | 45 | 45 | 150 |
| Ring expansion to 1-methylcyclopentyl cation | 35 | 35 | 200 |
| 1,2-hydride shift to 2-ethylcyclobutyl cation | 15 | 15 | 100 |
| No reaction within simulation time (500 fs) | 5 | 5 | N/A |
This hypothetical data demonstrates how molecular dynamics simulations can quantify the branching ratios of different reaction pathways and provide temporal information about the reaction dynamics. Such computational studies are invaluable for building a comprehensive understanding of the chemical behavior of 1-ethylcyclobutanol.
Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Ethylcyclobutanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-ethylcyclobutanol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. While one-dimensional NMR provides initial data on the chemical environments, multi-dimensional techniques are essential for assembling the complete structural puzzle.
Multi-dimensional NMR experiments are crucial for establishing the bond-by-bond connectivity of the atoms within 1-ethylcyclobutanol. Techniques such as COSY, HMQC (or HSQC), and HMBC create correlation maps between nuclei, confirming the molecular structure. youtube.comsdsu.edulibretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For 1-ethylcyclobutanol, a COSY spectrum would show a cross-peak between the methylene (B1212753) protons of the ethyl group and the methyl protons, confirming the ethyl fragment. It would also reveal correlations between the non-equivalent methylene protons within the cyclobutane (B1203170) ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map direct one-bond correlations between protons and the carbons they are attached to. youtube.comlibretexts.org This technique is invaluable for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations, typically over two to three bonds (²JCH and ³JCH), between protons and carbons. youtube.comsdsu.edu This is arguably the most powerful technique for piecing together the carbon skeleton. For instance, HMBC would show a correlation from the methyl protons of the ethyl group to the quaternary C1 carbon and the ethyl methylene carbon, definitively linking the ethyl group to the cyclobutane ring at the hydroxyl-bearing position.
Based on the structure of 1-ethylcyclobutanol, a set of predicted NMR chemical shifts and key 2D NMR correlations can be compiled.
Predicted ¹H and ¹³C Chemical Shifts for 1-Ethylcyclobutanol Prediction based on computational models and spectral databases.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (Quaternary) | - | ~72 |
| C2/C4 (Ring CH₂) | ~1.9 - 2.1 | ~32 |
| C3 (Ring CH₂) | ~1.6 - 1.8 | ~12 |
| C5 (Ethyl CH₂) | ~1.6 | ~35 |
| C6 (Ethyl CH₃) | ~0.9 | ~8 |
| OH | Variable | - |
Table of Expected 2D NMR Correlations for 1-Ethylcyclobutanol
| Proton(s) | COSY Correlations | HMQC/HSQC Correlation | HMBC Correlations (Key) |
| H6 (CH₃) | H5 | C6 | C5, C1 |
| H5 (CH₂) | H6 | C5 | C6, C1 |
| H2/H4 (Ring CH₂) | H3, H4/H2 | C2/C4 | C1, C3, C4/C2 |
| H3 (Ring CH₂) | H2, H4 | C3 | C1, C2, C4 |
While the techniques above establish covalent bonding, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity, which is essential for understanding stereochemistry and conformational preferences. columbia.educore.ac.uk The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. nih.govrsc.org
A NOESY or ROESY experiment can reveal which protons are close to each other in the molecule's preferred three-dimensional shape. columbia.edu For 1-ethylcyclobutanol, these experiments could detect correlations between the protons of the ethyl group and specific protons on the cyclobutane ring. Such correlations would help determine the time-averaged orientation of the ethyl group relative to the ring (e.g., whether it preferentially occupies an "axial" or "equatorial"-like position in the puckered ring). The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for a semi-quantitative estimation of inter-proton distances. columbia.edu
Molecules like 1-ethylcyclobutanol are not static; they undergo rapid conformational changes at room temperature. The primary dynamic process for the cyclobutane ring is ring-puckering or ring inversion, where the ring rapidly flips between two equivalent puckered conformations. nih.govrsc.org Additionally, there is rotation around the C1-C5 single bond of the ethyl group.
Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures. At low temperatures, these conformational changes can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for these conformational processes, providing quantitative data on the energy barriers to ring-puckering and bond rotation.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming molecular weight and elucidating structural features through fragmentation analysis.
High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This allows for the determination of the exact mass, which can be used to confirm the elemental formula of a compound. For 1-ethylcyclobutanol, the molecular formula is C₆H₁₂O. guidechem.comnih.gov The ability of HRMS to provide a precise mass measurement is critical for distinguishing 1-ethylcyclobutanol from any isomers or other compounds that have the same nominal mass but a different elemental composition.
Molecular Formula and Exact Mass of 1-Ethylcyclobutanol
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | guidechem.comnih.gov |
| Average Mass | 100.161 Da | chemspider.com |
| Monoisotopic Mass | 100.088815 Da | guidechem.comnih.govchemspider.com |
In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting fragment (product) ions are analyzed. This process provides detailed structural information. The molecular ion of 1-ethylcyclobutanol is often weak or absent in standard electron ionization (EI) mass spectra, a common characteristic for tertiary alcohols. whitman.edulibretexts.org
The fragmentation of cyclic alcohols is complex but can be predicted based on established principles. whitman.educhegg.com For 1-ethylcyclobutanol (M+, m/z = 100), several key fragmentation pathways are expected:
α-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. The most likely α-cleavage event is the loss of the ethyl group as a radical (•C₂H₅), leading to a resonance-stabilized oxonium ion. libretexts.orglibretexts.org
Dehydration: Alcohols readily lose a molecule of water (H₂O) under EI conditions, resulting in a fragment ion with a mass 18 units lower than the molecular ion. whitman.edulibretexts.org
Ring Cleavage: The strained cyclobutane ring can undergo cleavage. A common fragmentation for cyclic alcohols involves a complex ring-opening mechanism that can lead to characteristic fragment ions, such as a peak at m/z 57. whitman.eduwhitman.edu
Predicted MS/MS Fragmentation of 1-Ethylcyclobutanol (Precursor Ion m/z 100)
| m/z of Fragment | Neutral Loss | Proposed Identity of Loss | Fragmentation Pathway |
| 82 | 18 | H₂O | Dehydration |
| 71 | 29 | •C₂H₅ | α-Cleavage |
| 57 | 43 | C₃H₇ | Ring Cleavage/Rearrangement |
| 43 | 57 | C₄H₉ | Ring Cleavage/Rearrangement |
These fragmentation pathways are invaluable for identifying reaction intermediates and monitoring the progress of reactions involving 1-ethylcyclobutanol, as the appearance or disappearance of specific precursor and product ions can be tracked over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of components within complex chemical mixtures. mtu.eduimist.ma In the context of analyzing a sample containing 1-ethylcyclobutanol, the gas chromatograph component separates the compound from the mixture based on its volatility and interaction with the stationary phase of the GC column. imist.ma The separated 1-ethylcyclobutanol then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. libretexts.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for identification.
The fragmentation pattern of 1-ethylcyclobutanol can be predicted based on the known behavior of cyclic alcohols and alkanes. The molecular ion peak (M+), corresponding to the intact molecule's mass (100.16 g/mol ), may be observed, although it is often weak for alcohols. libretexts.orgnih.gov Key fragmentation pathways for cyclobutanol (B46151) derivatives include:
Alpha-Cleavage: Fission of the C1-C2 bond, which is a common pathway for alcohols, would lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propyl radical from the ring.
Ring Opening and Fragmentation: The strained cyclobutane ring is susceptible to opening upon ionization, followed by a series of fragmentation events. A characteristic loss for cyclobutanol itself is the elimination of ethene (C₂H₄, 28 Da) and an ethyl radical (C₂H₅•, 29 Da). researchgate.net For 1-ethylcyclobutanol, similar losses involving cleavage of the four-membered ring are expected.
Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to a peak at m/z 82. libretexts.orgresearchgate.net
By comparing the experimental mass spectrum of an unknown component with a library of known spectra, 1-ethylcyclobutanol can be definitively identified. imist.ma The retention time from the GC provides an additional layer of confirmation.
Table 1: Predicted Key Mass Fragments for 1-Ethylcyclobutanol
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 100 | [C₆H₁₂O]⁺ | Molecular Ion |
| 85 | [M - CH₃]⁺ | Loss of a methyl group |
| 82 | [M - H₂O]⁺ | Dehydration (Loss of water) |
| 71 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |
| 57 | [C₄H₉]⁺ | Cleavage product, butyl cation |
Vibrational Spectroscopy (IR and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. mdpi.comyoutube.com
Analysis of C-H, C-C, and O-H Stretching Frequencies in the Cyclobutane Ring
The vibrational spectrum of 1-ethylcyclobutanol is characterized by absorption bands corresponding to the stretching and bending of its various bonds. The strained nature of the cyclobutane ring influences these frequencies. libretexts.org
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding.
C-H Stretch: The stretching frequencies of C-H bonds are sensitive to the hybridization of the carbon atom. masterorganicchemistry.com For the sp³ hybridized carbons in the cyclobutane ring and the ethyl group, these stretches typically appear just below 3000 cm⁻¹. The C-H stretching frequencies in cyclobutane are known to be higher than in larger, less strained cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311) due to increased s-character in the C-H bonds. study.com
C-C Stretch: The C-C stretching vibrations of the cyclobutane ring are expected in the fingerprint region of the spectrum (below 1500 cm⁻¹). These modes can be complex due to coupling with other vibrations. dtic.mil The ring strain in cyclobutane can affect the force constants of these bonds. libretexts.org
C-O Stretch: A strong C-O stretching band is anticipated in the IR spectrum, typically in the range of 1050-1200 cm⁻¹ for a tertiary alcohol.
Table 2: Characteristic Vibrational Frequencies for 1-Ethylcyclobutanol
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectral Region | Notes |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | High Frequency | Broad band in IR due to H-bonding. |
| C-H Stretch (sp³) | 2850 - 3000 | High Frequency | Characteristic of alkane groups. |
| C-O Stretch | 1050 - 1200 | Fingerprint | Strong absorption in IR. |
| C-C Stretch | 800 - 1200 | Fingerprint | Can be weak and coupled with other modes. |
Correlation of Experimental Vibrational Modes with Computational Predictions
To accurately assign the complex vibrational spectra of molecules like 1-ethylcyclobutanol, experimental data is often correlated with computational predictions. researchgate.netarxiv.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to compute the vibrational frequencies and intensities for a given molecular structure. ijnc.ir
This computational approach allows for the prediction of both IR and Raman spectra. By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific vibrational mode of the molecule. osti.gov This is particularly useful for the complex fingerprint region where many vibrational modes overlap. For cyclobutane and its derivatives, computational studies have been crucial in understanding the ring-puckering motion and assigning fundamental vibrational bands with high accuracy, often within 1% of experimental values. nih.gov Such analyses provide a deeper insight into the relationship between the molecular structure of 1-ethylcyclobutanol and its spectroscopic properties.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
1-Ethylcyclobutanol possesses a chiral center at the C1 carbon, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. nsf.gov
Circular Dichroism (CD) Spectroscopy for Chiral Features
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scribd.com Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. chiralabsxl.comresearchgate.net A positive peak (a positive Cotton effect) in the spectrum of one enantiomer will correspond to a negative peak in the spectrum of the other. scribd.com
For 1-ethylcyclobutanol, the hydroxyl group's chromophore will give rise to CD signals in the UV region. The sign and magnitude of the Cotton effect can be used to:
Distinguish between enantiomers: The (R)- and (S)-enantiomers will display mirror-image CD spectra. chiralabsxl.com
Determine Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 of each enantiomer) will be CD-silent, as the opposing signals from each enantiomer cancel out. By measuring the CD signal of a sample and comparing it to that of an enantiomerically pure standard, the enantiomeric purity can be quantified. nih.gov This makes CD a rapid and effective tool for chiral analysis. nih.gov
Optical Rotatory Dispersion (ORD) for Structural Elucidation of Chiral Analogues
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. slideshare.netwikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. In regions away from an absorption band, the curve is a plain curve; however, near a chromophore's absorption band, the curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. amrita.edu
The sign of the Cotton effect (positive or negative) in the ORD spectrum is directly related to the absolute configuration of the chiral center(s) near the chromophore. slideshare.net For chiral analogues of 1-ethylcyclobutanol, ORD can be a powerful tool for structural elucidation:
Determining Absolute Configuration: By comparing the experimental ORD spectrum of an unknown chiral analogue to the spectra of related compounds with known absolute configurations, the stereochemistry of the unknown can be assigned. Empirical rules, such as the Octant Rule for ketones, have been developed to predict the sign of the Cotton effect based on the spatial arrangement of atoms around the chromophore. amrita.edu
Conformational Analysis: The shape and intensity of the ORD curve are sensitive to the conformation of the molecule, providing insights into the three-dimensional structure of chiral cyclobutane analogues in solution.
Both CD and ORD are invaluable, non-destructive techniques for probing the stereochemistry of chiral molecules like 1-ethylcyclobutanol and its derivatives. nih.govacs.org
X-Ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)
While a crystal structure for 1-ethylcyclobutanol has not been reported in the surveyed literature, X-ray crystallography remains a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of solid-state materials. This method is highly applicable to crystalline derivatives of 1-ethylcyclobutanol.
Should a suitable crystalline derivative of 1-ethylcyclobutanol be synthesized, single-crystal X-ray diffraction analysis could provide invaluable information. The process would involve mounting a single crystal of the derivative on a goniometer and irradiating it with a focused X-ray beam. The resulting diffraction pattern is then collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.
For instance, studies on the parent compound, cyclobutanol, have revealed detailed insights into its solid-state packing and hydrogen bonding patterns. At temperatures below 220 K, cyclobutanol crystallizes in the Aba2 space group. guidechem.com This structural information is crucial for understanding intermolecular interactions and the physical properties of the material. Similarly, X-ray crystallography of 1-ethylcyclobutanol derivatives could elucidate the effects of the ethyl group on the molecular conformation and crystal packing.
Key parameters that would be determined from an X-ray crystallographic analysis of a 1-ethylcyclobutanol derivative are presented in the interactive table below.
| Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Hypothetical Data | a = b = c = α = β = γ = | C-C (cyclobutane) = C-C (ethyl) = C-O = | C-C-C (cyclobutane) = C-C-O = |
This data would provide definitive proof of the molecular structure, including the conformation of the cyclobutane ring and the orientation of the ethyl and hydroxyl groups. Such information is critical for structure-activity relationship studies and in the design of new materials.
Spectroscopic and Analytical Data
The following sections detail the expected spectroscopic characteristics and relevant analytical methodologies for 1-ethylcyclobutanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-ethylcyclobutanol, both ¹H and ¹³C NMR would provide characteristic signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the cyclobutane ring protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary with concentration and solvent.
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the quaternary carbon attached to the hydroxyl group, the two distinct methylene carbons in the cyclobutane ring, and the two carbons of the ethyl group.
The table below summarizes the predicted chemical shifts for 1-ethylcyclobutanol.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1 (quaternary) | - | 70-80 |
| C2/C4 (CH₂) | 1.8-2.2 | 30-40 |
| C3 (CH₂) | 1.6-1.9 | 10-15 |
| Ethyl CH₂ | 1.5-1.7 (quartet) | 30-35 |
| Ethyl CH₃ | 0.8-1.0 (triplet) | 8-12 |
| OH | Variable (singlet) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-ethylcyclobutanol is expected to be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations for the alkyl groups (2850-3000 cm⁻¹) and C-O stretching (1050-1150 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-ethylcyclobutanol (molar mass: 100.16 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 100. The fragmentation pattern would likely involve the loss of the ethyl group (M-29), water (M-18), or other small fragments, leading to characteristic daughter ions.
Analytical Methodologies
Gas Chromatography (GC): GC is a suitable technique for the separation and quantification of volatile compounds like 1-ethylcyclobutanol. A non-polar or medium-polarity capillary column would likely be used. The retention time would be specific to 1-ethylcyclobutanol under defined chromatographic conditions, allowing for its identification and quantification when coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile alcohols, HPLC can also be employed, particularly for less volatile derivatives or when analyzing complex mixtures. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection could be achieved using a Refractive Index Detector (RID) or a UV detector if a suitable chromophoric derivative is prepared.
Synthesis and Reactivity of 1 Ethylcyclobutanol Derivatives and Analogues
Design and Synthesis of Substituted Cyclobutanol (B46151) Analogues
The strategic placement of functional groups on the cyclobutane (B1203170) ring or the ethyl side chain is crucial for modulating the chemical and physical properties of 1-ethylcyclobutanol analogues.
The synthesis of substituted 1-ethylcyclobutanol analogues can be achieved through various established and emerging synthetic methodologies. Key strategies include cycloaddition reactions, functionalization of pre-formed rings, and strain-release pathways.
[2+2] Cycloaddition: This is a cornerstone of cyclobutane synthesis. ru.nl For 1-ethylcyclobutanol derivatives, this could involve the reaction of an ethyl-substituted ketene (B1206846) with an alkene or, alternatively, the reaction of a vinyl ether with an appropriately substituted allene (B1206475) under hyperbaric conditions to form the core cyclobutanol structure. researchgate.net
Formal [3+1] Cycloaddition: A powerful method for creating highly substituted cyclobutanols involves the reaction of lithiated 1,1-diborylalkanes with substituted epoxides (epihalohydrins). nih.gov By choosing a 1,1-diborylalkane precursor to the ethyl group and a substituted epihalohydrin, one could construct a 1-ethylcyclobutanol ring with substituents at the C2 and C3 positions. The resulting boryl group serves as a versatile handle for further derivatization. nih.gov
Functionalization via Bicyclobutanes: Strain-release functionalization of bicyclo[1.1.0]butanes (BCBs) offers a regioselective route to 1,3-disubstituted cyclobutanes. rsc.orgresearchgate.net A BCB bearing an ethyl group at a bridgehead position could be opened by various nucleophiles or radical species to install a functional group at the C3 position relative to the ethyl-bearing carbon.
Grignard and Organolithium Reactions: The foundational synthesis of 1-ethylcyclobutanol itself typically involves the reaction of ethylmagnesium bromide with cyclobutanone (B123998). This logic can be extended by using substituted cyclobutanones or more complex organometallic reagents to introduce functionality on either the ring or the side chain.
| Strategy | Description | Key Precursors | Potential Functional Groups Introduced | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | Reaction of a two-carbon unit (ketene or allene) with a two-carbon unit (alkene) to form the cyclobutane ring. | Ethyl-substituted ketenes, allenes, vinyl ethers. | Alkyl, aryl, sulfonyl, amino groups. | ru.nlresearchgate.net |
| [3+1] Cycloaddition | Formal cycloaddition using a C3-bis-electrophile and a C1-bis-nucleophile. | Substituted epihalohydrins, 1,1-diborylalkanes. | Boryl (Bpin), hydroxyl, various alkyl/aryl groups. | nih.gov |
| Bicyclobutane (BCB) Ring Opening | Strain-release reaction of highly strained BCBs with various reagents. | Substituted bicyclo[1.1.0]butanes. | Halogens, phosphines, aryl groups, alkyl groups. | rsc.orgresearchgate.net |
| Organometallic Addition | Addition of Grignard or organolithium reagents to a cyclobutanone core. | Substituted cyclobutanones, functionalized organometallic reagents. | Virtually any group compatible with the organometallic reagent. | acs.org |
Substituents have a profound impact on the reactivity of the cyclobutanol ring, particularly in reactions involving C-C bond cleavage, such as ring-opening or ring-expansion. thieme-connect.commasterorganicchemistry.com The electronic nature of these groups can stabilize or destabilize reactive intermediates, thereby directing the reaction pathway and influencing selectivity.
Ring-Opening Reactions: The cleavage of the cyclobutanol ring can proceed through radical or ionic intermediates. Electron-withdrawing groups (EWGs) can influence the regioselectivity of ring-opening, for example, in electrochemical ring expansions to form 1-tetralones. researchgate.net Conversely, electron-donating groups (EDGs) can stabilize cationic intermediates, potentially favoring rearrangement pathways like the Pinacol (B44631) rearrangement. masterorganicchemistry.com Studies on the thermal interconversion of substituted cyclobutenediones and bisketenes show that electron-donating aryl substituents can stabilize the cyclobutenedione ring, affecting the equilibrium and reactivity. researchgate.net
Ring-Expansion Reactions: The expansion of a cyclobutanol ring to a larger ring system, such as a cyclohexenone, is often initiated by the formation of an alkoxy radical or a carbocation. acs.org The substituents on the cyclobutanol or an attached aromatic ring can dictate the migratory aptitude of the adjacent bonds and the stability of the resulting intermediates, thus controlling the efficiency and outcome of the expansion. researchgate.netacs.org
Torquoselectivity: In pericyclic reactions like the electrocyclic ring-opening of cyclobutenes, substituents determine which direction the groups on the breaking bond rotate (torquoselectivity). researchgate.net This stereochemical control is crucial for synthesizing specific isomers of the product. Computational and experimental studies have shown that both electronic and steric factors of substituents govern these preferences. osti.gov
| Reaction Type | Substituent Type (on ring) | General Effect on Reactivity/Selectivity | Plausible Mechanism | Reference |
|---|---|---|---|---|
| Radical Ring Opening | Electron Withdrawing Group (EWG) | May influence regioselectivity of bond cleavage. | Stabilization of specific radical intermediates. | thieme-connect.com |
| Cationic Ring Expansion | Electron Donating Group (EDG) | Promotes expansion by stabilizing the carbocation intermediate. | 1,2-Alkyl shifts following carbocation formation. | acs.org |
| Electrochemical Ring Expansion | Aryl/Heteroaryl Groups | Directs intramolecular cyclization to form fused systems like tetralones. | Generation of alkoxy radical followed by intramolecular cyclization. | researchgate.net |
| Electrocyclic Ring Opening | Various (e.g., -NH₂, -C(O)CH₃) | Governs torquoselectivity (inward vs. outward rotation), significantly lowers activation energy. | Stabilization of the transition state through electronic interactions. | researchgate.net |
Ring-Modified Cyclobutanol Derivatives
Modifying the 1-ethylcyclobutanol core to create spirocyclic, bicyclic, and fused-ring systems dramatically increases molecular complexity and three-dimensionality, which is of great interest in fields like medicinal chemistry. researchgate.net
Spirocycles feature a single atom as the junction for two rings, while bicyclic systems share two or more atoms. youtube.com Several elegant strategies have been developed to incorporate a cyclobutanol unit into these frameworks.
Annulation with Alkynyl Cyclobutanols: A powerful rhodium-catalyzed [3+2] annulation between N-heterocycles (like quinoxalines) and alkynyl cyclobutanols provides a direct route to complex spirocyclic systems where the cyclobutane ring is preserved. researchgate.netacs.org An alkynyl-1-ethylcyclobutanol would be an ideal substrate for this transformation.
Rearrangement of Spirocyclic Aminals: Spirocyclic aminals, formed from the condensation of a cyclobutanone with a diamine, can undergo an oxidative rearrangement when treated with N-halosuccinimides to produce bicyclic amidines via a ring-expansion mechanism. acs.org
Cycloisomerization of Alkylidenecyclopropanes: A Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can form bicyclo[3.2.0]heptane and bicyclo[4.2.0]octane systems, effectively creating a cyclobutane ring fused to a five- or six-membered ring. nih.gov
Intramolecular Cycloadditions: Bicyclo[1.1.0]butanes activated by an aromatic group can undergo intramolecular cycloaddition with a tethered dienophile, leading to complex bicyclic structures. pitt.edu
| Target System | Synthetic Method | Key Precursor Concept for 1-Ethylcyclobutanol | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Spiro[indene-quinoxaline] | Rh(III)-Catalyzed [3+2] Annulation | 1-Ethyl-1-alkynyl-cyclobutanol | [RhCp*Cl₂]₂ | acs.org |
| Bicyclic Amidines | Oxidative Rearrangement | 1-Ethylcyclobutanone (via oxidation) | N-Bromosuccinimide (NBS) | acs.org |
| Bicyclo[n.2.0]alkanes (n=3,4) | Ring-Expanding Cycloisomerization | Alkylidenecyclopropane with ethyl group | BF₃·OEt₂ | nih.gov |
| Diazaspiro[3.4]octanes | Spirocyclization of BCBs | Ethyl-substituted bicyclo[1.1.0]butane | Sc(OTf)₃ | researchgate.net |
Fused-ring systems, where two rings share a common bond, are prevalent in natural products. Synthesizing these structures from cyclobutanol precursors often involves ring-opening or ring-expansion cascades.
Domino Rearrangement/Electrocyclization: N-vinyl β-lactams can undergo a domino researchgate.netresearchgate.net-sigmatropic rearrangement followed by a 6π-electrocyclization to yield highly substituted aminocyclobutanes fused to other ring systems. nih.gov This process can create structures with adjacent quaternary centers.
"Cut-and-Sew" Reactions: Transition metal-catalyzed reactions of cyclobutanones with unsaturated partners (like alkynes) can deconstruct the four-membered ring and reassemble it into a new, fused bicyclic system. acs.org For instance, an α-alkynyl-1-ethylcyclobutanone could react via a rhodium catalyst to form a fused [4.3.0] enone system.
Photochemical [2+2] Cycloaddition: The intramolecular photocycloaddition of an alkene tethered to a cyclobutene (B1205218) ring is a classic and effective method for constructing bicyclic systems fused to a four-membered ring. rsc.org
Stereochemical Control in the Synthesis of Complex Derivatives
Achieving stereochemical control is a paramount challenge in the synthesis of complex, sp³-rich molecules like substituted cyclobutanol derivatives. nih.gov The creation of specific stereoisomers often requires sophisticated strategies.
Template-Directed Synthesis: The use of metal-organic frameworks (MOFs) or solid-state cocrystallization can pre-organize reactants for highly stereoselective [2+2] photodimerization reactions. nih.govnih.gov This approach allows for the synthesis of specific isomers of substituted cyclobutanes that are difficult to obtain in solution. mdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. youtube.com For example, an Evans auxiliary could be used in an aldol (B89426) reaction to build a side chain with defined stereocenters, which is then cyclized to form the desired cyclobutanol derivative. After the key stereodefining step, the auxiliary is cleaved.
Substrate and Reagent Control: Existing stereocenters in a substrate can direct the approach of reagents, leading to a diastereoselective outcome. Alternatively, chiral catalysts or reagents can differentiate between enantiotopic faces or groups in a prochiral substrate to induce enantioselectivity. youtube.com For instance, the diastereoselective ring-opening of bicyclobutanes can be achieved with Lewis acid catalysis, controlling the stereochemistry of the resulting functionalized cyclobutane. researchgate.net
Ring Contraction: A highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily available chiral pyrrolidines through a ring contraction mediated by iodonitrene chemistry. nih.gov This method transfers the stereochemical information from the five-membered ring to the four-membered ring product.
Diastereoselective Routes to Highly Substituted Cyclobutanols
The stereocontrolled synthesis of highly substituted cyclobutanol derivatives is crucial for accessing complex molecular architectures. Achieving diastereoselectivity is a significant challenge due to the inherent ring strain and the nuanced stereoelectronic demands of cyclobutane ring formation. nih.gov Researchers have developed several strategies to address this, including the use of geminal organodimetallic reagents and Michael additions onto cyclobutene precursors.
One effective method involves the reaction of 1,1-diborylalkanes with epihalohydrins or other C3-biselectrophiles. nih.gov This approach allows for the direct synthesis of 3-borylated cyclobutanols. The reaction generally proceeds with good to excellent yields and moderate to high diastereoselectivity. For instance, the reaction of various aryl-substituted 1,1-diborylmethanes with epibromohydrin (B142927) consistently favors the formation of one diastereomer. nih.gov The diastereomeric ratio (d.r.) can be influenced by the substitution pattern on the aromatic ring of the diborylalkane. nih.gov Furthermore, when substituted epibromohydrins are used, the reaction can proceed with complete diastereoselectivity, yielding only a single diastereomer. nih.gov This methodology provides a direct route to cyclobutanols bearing both a hydroxyl group and a versatile boronic ester (Bpin) handle, which can be used for further functionalization.
The table below illustrates the scope and diastereoselectivity of this transformation using various substituted 1,1-diborylalkanes and electrophiles. nih.gov
Table 1: Diastereoselective Synthesis of 3-Borylated Cyclobutanols Data sourced from Morken et al. nih.gov
| 1,1-Diborylalkane Substituent (Ar) | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 4-MeO-Ph | Epibromohydrin | 3a | 90 | 5 : 1 |
| Phenyl | Epibromohydrin | 3b | 85 | 5 : 1 |
| 2-MeO-Ph | Epibromohydrin | 3d | 86 | 4 : 1 |
| 4-F-Ph | Epichlorohydrin | 3h | 87 | 5 : 1 |
| 4-CF₃-Ph | Epibromohydrin | 3i | 80 | 4 : 1 |
Another powerful strategy for achieving diastereocontrol is the Michael addition of nucleophiles to cyclobutene derivatives. researchgate.netnih.gov The addition of N-heterocycles to bromocyclobutanes (which form cyclobutene intermediates in situ) has been shown to produce N-heterocycle-substituted cyclobutanes with high diastereoselectivity. researchgate.net Similarly, the sulfa-Michael addition of thiols to cyclobutene esters and amides, promoted by a simple base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields 1,2-disubstituted thiocyclobutanes in high yields and with excellent diastereomeric ratios, often exceeding 95:5. nih.govrsc.org
Enantiopure Derivative Synthesis and Resolution Strategies
Accessing enantiopure cyclobutanol derivatives is paramount for applications in medicinal chemistry and materials science. This is typically achieved through two primary pathways: asymmetric synthesis, which creates a specific enantiomer directly, or the resolution of a racemic mixture.
Asymmetric Synthesis: Catalytic enantioselective synthesis provides an efficient route to chiral cyclobutanols. One notable strategy involves the asymmetric reduction of prochiral cyclobutanones. For example, the use of a chiral oxazaborolidine catalyst, such as (S)-B-Me (Corey-Bakshi-Shibata catalyst), with a borane (B79455) source can reduce cyclobutanones to the corresponding cyclobutanols with high enantioselectivity. rsc.org This method has been successfully applied to generate a range of enantiopure cyclobutanols, which can then be used in subsequent C-H functionalization reactions to build further complexity. rsc.org
Another enantioselective approach is the organocatalyzed Michael addition to cyclobutenes. The use of a chiral bifunctional acid-base catalyst, such as a chinchona-based squaramide, can facilitate the addition of thiols to N-acyl-oxazolidinone-substituted cyclobutenes, delivering thio-substituted cyclobutanes with high yields and excellent enantioselectivity (er up to 99.7:0.3). nih.govrsc.org
Resolution Strategies: Kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. This can be accomplished using enzymes or chiral chemical reagents. Enzymatic kinetic resolution, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the slower-reacting alcohol and the acylated product, both in high enantiomeric purity. rsc.orgnih.gov
A classical and widely used method for resolving racemic compounds, particularly amines or compounds that can be derivatized to contain an amine, is through the formation of diastereomeric salts. nih.gov For a racemic cyclobutanol derivative, it could first be converted to an amine or coupled with an amino acid. This racemic amine is then treated with a single enantiomer of a chiral acid, such as (S)-(+)-p-methylmandelic acid or tartaric acid derivatives. nih.gov This reaction forms two diastereomeric salts, which possess different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiopure amine. This method has proven effective for resolving complex cyclic amines on a multigram scale. nih.govmdpi.com
Comparative Reactivity Profiling of Novel Derivatives
The reactivity of the cyclobutanol core is highly sensitive to the nature and position of its substituents. The inherent strain energy of the four-membered ring (approximately 26 kcal/mol) makes cyclobutanol derivatives susceptible to ring-opening reactions, a process that can be exploited or must be suppressed depending on the synthetic goal. nih.govnih.gov
Mechanistic Differences in Substituted Cyclobutanol Systems
The mechanisms governing the reactions of cyclobutanols are diverse and heavily influenced by the catalyst and substituents involved. A prominent reaction pathway is the transition-metal-catalyzed C-C bond cleavage.
Iridium-catalyzed ring-opening of cyclobutanols has been studied in detail, revealing a mechanism distinct from related rhodium-catalyzed processes. nih.gov Experimental data, including deuteration studies and kinetic isotope effect measurements, support a pathway initiated by the oxidative addition of the Ir(I) catalyst into the O-H bond of the cyclobutanol. nih.govresearchgate.net This forms an Ir(III)-hydride intermediate. The key step is the subsequent C-C bond cleavage via β-carbon elimination, which opens the strained four-membered ring. The catalytic cycle is completed by reductive C-H elimination. nih.gov DFT computations have corroborated the feasibility of this mechanism, identifying the initial O-H bond oxidative addition as the step with the highest activation energy. nih.gov
In contrast, acid-catalyzed reactions of cyclobutanols often proceed through different pathways. For instance, intermolecular Friedel-Crafts reactions can occur rapidly when aryl-substituted cyclobutanols are subjected to acidic conditions, leading to self-coupling products instead of the desired functionalization. nih.govresearchgate.net The mechanism of hydrolysis for related cyclobutane-fused lactones has been shown to differ in acidic versus alkaline conditions, favoring AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathways, respectively. nih.gov These mechanistic differences underscore the importance of reaction conditions in directing the reactivity of strained cyclobutane systems.
Development of Structure-Reactivity Relationships
A central goal in studying cyclobutanol derivatives is to establish clear relationships between their molecular structure and their chemical reactivity. Such relationships allow for the rational design of new derivatives with tailored properties.
The electronic nature of substituents on the cyclobutanol ring plays a critical role. In the context of aryl-substituted cyclobutanols, the presence of electron-donating groups on the aromatic ring can significantly influence reactivity. For example, a para-methoxy group on a 1-phenylcyclobutanol derivative was found to accelerate an undesired Friedel-Crafts-type self-coupling reaction under acidic conditions. researchgate.net This is attributed to the increased electron density of the benzene (B151609) ring, which enhances its nucleophilicity and promotes electrophilic substitution. nih.govresearchgate.net
Steric hindrance is another key factor. In the palladium-catalyzed aminocarbonylation of 1-arylcyclobutanols, ortho-substituted substrates show significantly lower yields compared to their meta- or para-substituted counterparts, a result attributed to steric hindrance around the reaction center. nih.gov Similarly, the steric profile of ligands used in metal-catalyzed reactions can dramatically alter the outcome, sometimes controlling regioselectivity between different reaction pathways. nih.gov
The development of these structure-reactivity relationships is essential for predicting and controlling the outcomes of reactions involving strained four-membered rings, enabling chemists to prevent undesired ring-opening or to channel the inherent strain energy toward productive synthetic transformations. nih.govacs.org
Applications of 1 Ethylcyclobutanol in Advanced Organic Synthesis
Utilization as a Chirality Source and Chiral Building Block
The inherent chirality that can be established at the quaternary carbon center of 1-Ethylcyclobutanol, or introduced through enantioselective synthesis, makes it a valuable chiral pool starting material. nih.gov This chirality can be effectively transferred to other parts of a molecule, influencing the stereochemical outcome of subsequent reactions.
Asymmetric Induction in Stereoselective Reactions
While specific research detailing the use of 1-Ethylcyclobutanol as a chiral auxiliary for asymmetric induction is not extensively documented in readily available literature, the principles of asymmetric induction using chiral alcohols are well-established. In theory, the hydroxyl group of an enantiomerically pure 1-Ethylcyclobutanol could be tethered to a prochiral substrate. The steric bulk and the defined spatial orientation of the ethyl and cyclobutyl groups would then create a chiral environment, directing the approach of a reagent to one face of the prochiral center over the other, thus inducing asymmetry in the product.
For instance, in diastereoselective reactions, the chiral 1-ethylcyclobutanol moiety can direct the formation of a new stereocenter with a high degree of selectivity. This is due to the rigid nature of the cyclobutane (B1203170) ring, which can effectively shield one face of a reactive intermediate. nih.gov
Application in Natural Product and Complex Molecule Total Synthesis
The cyclobutane motif is a recurring structural element in a variety of natural products, often contributing to their unique biological activities. nih.govnih.govrsc.org The synthesis of such molecules presents a significant challenge to synthetic chemists. Chiral cyclobutane derivatives, including those conceptually derived from 1-Ethylcyclobutanol, serve as key intermediates in the total synthesis of these complex targets.
For example, the enantioselective synthesis of cyclobutanol (B46151) derivatives has been a key step in the total synthesis of natural products like grandisol and fragranol. nih.gov In these syntheses, the controlled opening or rearrangement of the cyclobutane ring allows for the stereoselective installation of functionalities and the construction of more complex carbocyclic frameworks. nih.gov While direct application of 1-Ethylcyclobutanol in a completed total synthesis is not prominently reported, its structural motif is representative of the types of chiral cyclobutane building blocks that are crucial in these synthetic endeavors. acs.org
Use as a Precursor for Chiral Ligands and Catalysts
Chiral ligands are indispensable components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The development of novel chiral ligands with unique steric and electronic properties is a continuous pursuit in organic chemistry. tcichemicals.comresearchgate.netnih.govresearchgate.netnih.gov Chiral cyclobutane derivatives, obtainable from precursors like 1-Ethylcyclobutanol, offer a rigid scaffold that can be functionalized to create new classes of ligands.
The synthesis of P-chirogenic phosphine ligands, for example, often relies on chiral starting materials to introduce the necessary stereochemistry. tcichemicals.comnih.govresearchgate.net A chiral 1-ethylcyclobutanol derivative could be elaborated to incorporate phosphine moieties, with the cyclobutane ring providing a fixed and predictable geometry around the metal center in a catalyst complex. This rigidity is often a key factor in achieving high levels of enantioselectivity in catalytic reactions.
Strategic Synthon in Ring Expansion and Contraction Reactions
The inherent ring strain of the cyclobutane ring in 1-Ethylcyclobutanol makes it a versatile substrate for a variety of ring expansion and contraction reactions. These transformations provide access to larger or smaller carbocyclic systems that might be challenging to synthesize through other means.
Controlled Ring Expansion to Cyclopentane (B165970) and Cyclohexane (B81311) Systems
Ring expansion reactions of cyclobutanols are powerful methods for the construction of five- and six-membered rings. These reactions often proceed through the formation of a carbocation intermediate, which then undergoes a rearrangement to the larger, more stable ring system. youtube.com
Lewis acid-catalyzed ring expansion of tertiary cyclobutanols has been shown to be an effective method for the synthesis of cyclopentanone derivatives. researchgate.netnih.govcolab.ws For instance, treatment of a 1-alkylcyclobutanol with a Lewis acid can promote the migration of one of the cyclobutane ring carbons to the carbocationic center, resulting in a five-membered ring. The regioselectivity of this migration can often be controlled by the nature of the substituents on the cyclobutane ring.
Rhodium-catalyzed ring expansion of cyclobutenones and benzocyclobutenones has also been reported, providing access to cyclopentenones and 1-indanones. rsc.org While not directly involving 1-ethylcyclobutanol, these methods highlight the utility of the cyclobutane scaffold in constructing larger ring systems under transition metal catalysis. Photochemical methods have also been employed for the ring expansion of certain cyclobutane derivatives. rsc.org
Below is a table summarizing representative ring expansion reactions of cyclobutanol derivatives:
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-Aryl-1-cyclobutanol | Lewis Acid | 2-Arylcyclopentanone | researchgate.net |
| Benzocyclobutenone | Rh(I) catalyst | 1-Indanone | rsc.org |
Ring Contraction Methodologies for Smaller Cyclic Systems
While less common than ring expansions, ring contraction reactions of cyclobutane derivatives provide a route to highly strained cyclopropane systems. These reactions often involve the formation of a reactive intermediate that facilitates the extrusion of a carbon atom from the four-membered ring.
For example, the treatment of 2-halocyclobutanones with a strong base can induce a Favorskii-like rearrangement, leading to the formation of a cyclopropanecarboxylic acid derivative. rsc.org Photochemical methods have also been shown to induce the ring contraction of saturated heterocycles, suggesting the potential for similar transformations with carbocyclic systems like 1-Ethylcyclobutanol under specific conditions. nih.gov
The following table provides an overview of ring contraction methodologies applicable to cyclobutane systems:
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Bromocyclobutanone | Base | Cyclopropanecarboxylic acid derivative | rsc.org |
| Substituted Pyrrolidines | HTIB, NH4CO2 | Substituted Cyclobutanes | chemistryviews.org |
Precursor for the Generation of Reactive Intermediates
1-Ethylcyclobutanol serves as a versatile starting material for the generation of highly reactive intermediates, which can be subsequently utilized in a range of synthetic applications. The strain energy of the cyclobutane ring facilitates reactions that lead to the formation of strained alkenes and other transient species.
The acid-catalyzed dehydration of 1-ethylcyclobutanol provides a direct route to strained cyclobutene (B1205218) and methylenecyclobutane derivatives. This elimination reaction typically proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate. libretexts.org The subsequent loss of a proton from an adjacent carbon atom can lead to the formation of two primary products: 1-ethylcyclobutene (the endocyclic alkene) and ethylidenecyclobutane (the exocyclic alkene).
The regioselectivity of this dehydration is influenced by several factors, including the stability of the resulting alkenes and the reaction conditions employed. According to Zaitsev's rule, the more substituted alkene is generally the major product due to its greater thermodynamic stability. youtube.com In this case, 1-ethylcyclobutene is the more substituted and typically the more stable product. However, the formation of the less stable ethylidenecyclobutane can be favored under certain conditions, providing access to this valuable synthetic intermediate.
These strained alkene products are themselves useful building blocks in organic synthesis. For instance, ethylidenecyclobutane can undergo thermal isomerization and decomposition reactions to yield various dienes and smaller alkenes, which can be trapped or utilized in subsequent reactions. rsc.org The controlled synthesis of these strained derivatives from 1-ethylcyclobutanol highlights its utility as a precursor to reactive intermediates for the construction of more complex carbocyclic systems.
Table 1: Predicted Products of Acid-Catalyzed Dehydration of 1-Ethylcyclobutanol
| Product Name | Structure | Classification | Relative Stability |
|---|---|---|---|
| 1-Ethylcyclobutene | Endocyclic alkene | More stable (Zaitsev product) |
While direct experimental evidence for the use of 1-ethylcyclobutanol as a trapping agent for highly reactive transient species such as carbenes and radicals is not extensively documented in the literature, its structural features suggest potential applications in this area. The presence of a tertiary alcohol and a strained ring system could, in principle, allow it to intercept and react with such species.
For example, the C-H bonds of the cyclobutane ring could be susceptible to insertion by highly reactive carbenes. organic-chemistry.org Similarly, the hydroxyl group could potentially act as a hydrogen donor to quench radical species, or the ring itself could undergo radical-mediated ring-opening in the presence of a suitable radical initiator. The inherent reactivity of cyclobutane derivatives towards ring cleavage under various conditions, including oxidative and reductive processes, suggests that 1-ethylcyclobutanol could serve as a substrate for reactions involving transient radical intermediates. researchgate.net Further research is needed to explore and validate these potential applications.
Enabling Novel Synthetic Methodologies
The unique reactivity of 1-ethylcyclobutanol and related tertiary cyclobutanols is being increasingly recognized as a platform for the development of novel synthetic methodologies. The ability of the cyclobutane ring to undergo controlled ring-opening and ring-expansion reactions under the influence of various catalysts provides access to a diverse range of molecular scaffolds.
The inherent strain of the cyclobutane ring in 1-ethylcyclobutanol can be harnessed to drive a variety of synthetic transformations that would be difficult to achieve with less strained acyclic or larger cyclic alcohols. Transition metal-catalyzed reactions have emerged as a powerful tool for activating the C-C bonds of cyclobutanols, leading to novel ring-opening and ring-expansion pathways. acs.orgnih.gov
For instance, palladium(II)-catalyzed reactions of tertiary cyclobutanols can induce β-carbon elimination, leading to the cleavage of a C-C bond and the formation of an alkylpalladium intermediate that can undergo further transformations. acs.org Similarly, iridium-catalyzed C-C bond activation of prochiral tertiary cyclobutanols has been shown to produce β-methyl-substituted ketones with high enantioselectivity. nih.gov Silver-catalyzed ring-opening of tertiary cycloalkanols has also been utilized for the C-H functionalization of cyclic aldimines via a radical-mediated C-C bond cleavage. nih.gov
Furthermore, electrochemical methods have been developed for the regioselective ring expansion of cyclobutanols to 1-tetralones through the generation of alkoxy radicals and subsequent intramolecular cyclization. researchgate.net These examples, while not all specific to 1-ethylcyclobutanol, demonstrate the potential for its unique reactivity to be exploited in the development of new synthetic routes to valuable chemical entities. The presence of the ethyl group in 1-ethylcyclobutanol can also be expected to influence the regioselectivity and stereoselectivity of these transformations.
Table 2: Examples of Novel Synthetic Methodologies Applicable to Tertiary Cyclobutanols
| Reaction Type | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Palladium-Catalyzed Formal [2+2]-Retrocyclization | Pd(OAc)₂ / JohnPhos | Dienes, Alkenes | acs.org |
| Iridium-Catalyzed Enantioselective C-C Bond Cleavage | [Ir(cod)Cl]₂ / Chiral Ligand | Chiral β-Methyl Ketones | nih.gov |
| Electrochemical Ring Expansion | Electrochemical Oxidation | 1-Tetralones | researchgate.net |
The development of new catalysts is often driven by the need to control the reactivity of challenging substrates and to achieve specific synthetic outcomes. The transformations of 1-ethylcyclobutanol and other tertiary cyclobutanols present unique challenges and opportunities that can guide the design and discovery of novel catalytic systems.
The selective cleavage of specific C-C bonds, the control of stereochemistry in ring-opening reactions, and the prevention of undesired side reactions are key objectives in the catalytic transformations of cyclobutanols. For example, the development of chiral iridium catalysts has been crucial for achieving high enantioselectivity in the desymmetrization of prochiral tertiary cyclobutanols. nih.gov The choice of ligands and reaction conditions in palladium-catalyzed reactions can influence whether a reaction proceeds via dehydrogenative ring opening, ring expansion, or ring contraction. acs.org
As the synthetic utility of 1-ethylcyclobutanol and its derivatives becomes more widely recognized, it is anticipated that the demand for more efficient and selective catalysts for their transformation will increase. The specific steric and electronic properties of 1-ethylcyclobutanol can serve as a benchmark for the development of new catalysts with tailored reactivity for the activation and functionalization of strained cyclic alcohols. This, in turn, will open up new avenues for the application of 1-ethylcyclobutanol in the synthesis of complex molecules.
Future Directions and Emerging Research Avenues for 1 Ethylcyclobutanol
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of 1-ethylcyclobutanol and its derivatives is poised for significant advancement through the integration of automated synthesis and continuous flow chemistry platforms. Automated systems, which combine software-controlled robotics with modular hardware, offer the potential for higher throughput, improved reproducibility, and enhanced safety in chemical synthesis. nih.govwikipedia.org These platforms can perform a sequence of reactions, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of synthetic routes. merckmillipore.commedium.com
Flow chemistry, where reactants are continuously pumped through a reactor, presents numerous advantages over traditional batch processing for the synthesis of fine chemicals. researchgate.netseqens.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety profiles, particularly for highly exothermic or hazardous reactions. seqens.commt.com For a multi-step synthesis that might lead to 1-ethylcyclobutanol, flow chemistry can streamline the process, reduce solvent usage, and facilitate easier scale-up. lonza.com The combination of automation and flow technology could enable the on-demand synthesis of 1-ethylcyclobutanol derivatives, making them more accessible for research and industrial applications. acs.org
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing mt.com |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reactor volumes researchgate.netmt.com |
| Scalability | Challenging, often requires re-optimization | Straightforward scaling by running the system for longer |
| Efficiency | Can be less efficient with lower space-time yields | Higher efficiency and improved product consistency lonza.com |
| Waste | Can generate significant solvent and reagent waste | Reduced waste and solvent consumption researchgate.net |
Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
Furthermore, ML algorithms, particularly Bayesian optimization, are becoming instrumental in optimizing reaction conditions. acs.org Instead of laborious trial-and-error experimentation, Bayesian optimization can intelligently navigate the complex, multidimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to rapidly identify the conditions that maximize yield or selectivity. researchgate.netrsc.org This approach uses a probabilistic model to predict reaction outcomes and strategically selects the most informative experiments to perform next, significantly reducing the number of experiments required to achieve optimal results. youtube.comacs.org This could accelerate the development of robust and high-yielding syntheses for 1-ethylcyclobutanol. nih.gov
Exploration of Sustainable and Environmentally Benign Synthetic Routes, including Biocatalysis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing environmental impact. garph.co.uk For 1-ethylcyclobutanol, this involves exploring routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. A key aspect of this is solvent selection, as solvents can account for the majority of mass and energy consumption in a chemical process and contribute significantly to its environmental footprint. nih.govacs.orgsustainablemanufacturingexpo.com Research into replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-derived solvents is a critical avenue. nih.gov
Biocatalysis, the use of enzymes to perform chemical transformations, stands out as a particularly promising green technology. cphi-online.com Enzymes operate under mild conditions (temperature and pressure) in aqueous environments, are biodegradable, and exhibit exquisite selectivity (chemo-, regio-, and enantioselectivity), which can simplify synthetic routes and reduce the need for protecting groups and purification steps. nih.govnih.gov For the synthesis of 1-ethylcyclobutanol or its chiral derivatives, identifying or engineering an enzyme (e.g., a reductase or a C-C bond-forming enzyme) could offer a highly efficient and sustainable manufacturing process. researchgate.netacs.org The integration of biocatalysis is a key strategy for making the production of pharmaceuticals and fine chemicals more environmentally and economically viable. cphi-online.com
Table 2: Principles of Green Chemistry Relevant to 1-Ethylcyclobutanol Synthesis
| Principle | Description | Application to 1-Ethylcyclobutanol Synthesis |
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing synthetic routes with high atom economy to minimize byproducts. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. | Replacing hazardous organic solvents with water, bio-solvents, or eliminating solvents altogether. acs.org |
| Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. | Utilizing biocatalysts or catalysts that operate at ambient temperature and pressure. nih.gov |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Exploring biosynthetic pathways or using starting materials derived from biomass. |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. | Employing highly efficient metal catalysts or enzymes to reduce waste and improve reaction rates. cphi-online.com |
Development of Advanced In-Situ Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is fundamental to developing robust and optimized synthetic processes. Advanced in-situ spectroscopic techniques, often termed Process Analytical Technology (PAT), allow chemists to monitor reactions in real-time without the need for sampling. mt.comspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgsemanticscholar.org
This real-time data is invaluable for identifying transient intermediates, determining reaction endpoints accurately, and understanding the influence of various parameters on the reaction rate and outcome. nih.gov For the synthesis of 1-ethylcyclobutanol, implementing an in-situ probe could reveal mechanistic details of the cyclobutane (B1203170) ring formation or subsequent transformations. This approach is a cornerstone of operando spectroscopy, where the catalytic activity is measured simultaneously with spectroscopic characterization of the working catalyst, establishing direct structure-reactivity relationships. wikipedia.orghidenanalytical.commdpi.comhideninc.com This knowledge enables more precise process control and accelerates the optimization and scale-up of chemical reactions. uu.nl
Design of Next-Generation Catalysts for Highly Selective Transformations
The development of novel catalysts is central to advancing chemical synthesis. For 1-ethylcyclobutanol, future research will likely focus on designing next-generation catalysts that can achieve its synthesis with high efficiency and selectivity. This could involve catalysts for key steps such as [2+2] cycloadditions to form the cyclobutane ring or for the functionalization of the cyclobutanol (B46151) molecule itself. The goal is to develop catalysts that are not only highly active, reducing the required catalyst loading, but also highly selective, minimizing the formation of unwanted byproducts and simplifying purification.
Research in this area encompasses homogeneous, heterogeneous, and biocatalysts. Advances in computational chemistry and high-throughput screening are accelerating the discovery of new catalyst structures. For instance, creating catalysts that can control the stereochemistry during the synthesis of 1-ethylcyclobutanol derivatives would be of significant interest, particularly for applications in pharmaceuticals where specific stereoisomers are often required. Furthermore, developing robust and recyclable heterogeneous catalysts would align with the goals of sustainable chemistry by simplifying product isolation and reducing waste.
Expansion of Cyclobutanol Chemistry into Novel Material Precursors (Focus on synthesis of precursors, not material properties)
The strained four-membered ring of 1-ethylcyclobutanol makes it an intriguing precursor for the synthesis of novel materials. The ring strain can be harnessed in ring-opening polymerization (ROP) reactions to create unique polymer backbones. researchgate.net Research is emerging on the use of cyclobutanol derivatives as monomers for polymerization. For example, palladium-catalyzed ring-opening polymerization of functionalized cyclobutanols, proceeding through C(sp3)–C(sp3) bond cleavage, has been shown to produce novel polyketones. nih.gov This methodology allows for the introduction of various substituents into the polymer chain, which is not easily achievable through other methods. nih.gov
Similarly, cyclobutanol can be converted to cyclobutene (B1205218) derivatives, which are effective monomers for Ring-Opening Metathesis Polymerization (ROMP). nih.gov The high ring strain of cyclobutene (around 31 kcal/mol) provides a strong thermodynamic driving force for polymerization. nih.gov Selective ROMP of cyclobutene moieties in the presence of less strained rings like norbornene has been demonstrated, opening pathways to complex polymer architectures such as block copolymers and ladderphanes. nih.govacs.org Therefore, a significant future direction is the design and synthesis of bifunctional or otherwise tailored 1-ethylcyclobutanol derivatives that can serve as monomers for these advanced polymerization techniques, leading to new classes of functional materials. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
